Product packaging for 3-Fluoro-5-(trifluoromethyl)phenol(Cat. No.:CAS No. 172333-87-8)

3-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B069410
CAS No.: 172333-87-8
M. Wt: 180.1 g/mol
InChI Key: VNTKPYNBATZMSV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F4O B069410 3-Fluoro-5-(trifluoromethyl)phenol CAS No. 172333-87-8

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKPYNBATZMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372160
Record name 3-Fluoro-5-(trifluoromethyl)phenol
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172333-87-8
Record name 3-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172333-87-8
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams to support research and development activities.

Core Physicochemical Properties

This compound, with the molecular formula C₇H₄F₄O, is a liquid at room temperature.[1][2][3][4] Its structural and physicochemical characteristics are pivotal for its behavior in biological and chemical systems. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its acidity, lipophilicity, and reactivity.

Quantitative Physicochemical Data
PropertyValue (for 3-(Trifluoromethyl)phenol)Reference
Molecular Formula C₇H₅F₃O[5][6]
Molecular Weight 162.11 g/mol [7]
Boiling Point 178-179 °C (at 760 mmHg)[5]
Melting Point -2 to -1.8 °C[5]
pKa 9.08[8]
logP 2.95[5]
Water Solubility Insoluble[5]
PropertyValue (for this compound)Reference
Molecular Formula C₇H₄F₄O[2]
Molecular Weight 180.1 g/mol [2]
Physical Form Liquid[1][3][4]
Storage Temperature Ambient or 2-8°C[1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline standardized protocols that can be adapted for this compound.

Synthesis of Trifluoromethylphenols

A general method for the preparation of trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then subjected to hydrogenolysis to yield the desired phenol.[9]

Diagram: General Synthesis Workflow for Trifluoromethylphenols

G A Trifluoromethyl Halobenzene C Reaction A->C B Sodium Benzylate B->C D Trifluoromethylphenyl Benzyl Ether C->D E Hydrogenolysis (e.g., H2, Pd/C) D->E F This compound E->F

A generalized synthetic pathway for trifluoromethylphenols.
Determination of pKa (Acid Dissociation Constant)

The pKa value, a measure of a compound's acidity, is critical for predicting its ionization state at different pH values. A common method for pKa determination is through spectrophotometric titration.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Spectrophotometric Measurement:

    • Add a small, precise volume of the stock solution to each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • The wavelength of maximum absorbance will shift as the phenol transitions from its protonated to its deprotonated form.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

Diagram: Experimental Workflow for pKa Determination

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Mix Analyte with Each Buffer A->C B Prepare Analyte Stock Solution B->C D Measure UV-Vis Absorbance Spectra C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point E->F G pKa Value F->G

A workflow for determining the pKa of a compound using spectrophotometry.
Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Partitioning:

    • Mix a known volume of the stock solution with the other phase in a sealed container.

    • Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram: Experimental Workflow for logP Determination

A Pre-saturate n-Octanol and Water C Mix and Agitate (Establish Equilibrium) A->C B Prepare Analyte Stock Solution B->C D Centrifuge to Separate Phases C->D E Analyze Concentration in Each Phase (HPLC/LC-MS) D->E F Calculate P and logP E->F G logP Value F->G

A workflow for the shake-flask method of logP determination.
Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences the bioavailability and formulation of pharmaceutical compounds. A common method is the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of water or a relevant aqueous buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a sample of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the aqueous solubility.

Diagram: Experimental Workflow for Aqueous Solubility Determination

A Add Excess Analyte to Aqueous Medium B Agitate to Reach Equilibrium (24-48h) A->B C Separate Undissolved Solid (Centrifugation) B->C D Analyze Concentration of Supernatant (HPLC/LC-MS) C->D E Solubility Value D->E

A workflow for determining aqueous solubility via the shake-flask method.

Reactivity and Applications

The electronic properties of the fluorine and trifluoromethyl substituents significantly impact the reactivity of the phenol ring and the hydroxyl group. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. Halogenated phenols are known to be reactive towards electrophilic substitution. Recent studies on related trifluoromethylphenols have also investigated their environmental fate, including their potential for aqueous defluorination under certain conditions.[10]

In the context of drug development, the incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. These properties make this compound a valuable building block for the synthesis of novel pharmaceutical agents.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The known hazard statements include H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H411 (Toxic to aquatic life with long lasting effects).

References

3-Fluoro-5-(trifluoromethyl)phenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Fluoro-5-(trifluoromethyl)phenol, a key building block in modern medicinal chemistry and agrochemical development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a trifluoromethyl group at the meta positions relative to the hydroxyl group.

  • IUPAC Name: this compound

  • Synonyms: 3-Fluoro-5-hydroxybenzotrifluoride, alpha,alpha,alpha,5-Tetrafluoro-m-cresol

  • CAS Number: 172333-87-8[1]

  • Molecular Formula: C₇H₄F₄O

  • SMILES: Oc1cc(C(F)(F)F)cc(F)c1

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. The table below summarizes available information and provides estimated values based on structurally related compounds for reference.

PropertyValueSource / Note
Molecular Weight 180.1 g/mol [2]
Physical Form Liquid
Purity ≥98%
Boiling Point Data not availableEstimated based on 3-(Trifluoromethyl)phenol (178.0 °C)
Density Data not availableEstimated based on 3-(Trifluoromethyl)phenol (1.3 g/cm³)
pKa Data not availableEstimated based on 3-(Trifluoromethyl)phenol (9.08)
Solubility Insoluble in water[3]
Storage Temperature 2-8°C

Role in Drug Discovery and Chemical Synthesis

The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a valuable intermediate in the synthesis of complex molecules. A notable application is its use as a reactant in the synthesis of GPR52 modulator compounds, which are of interest in pharmaceutical research.

Representative Synthesis Protocol

Disclaimer: This is a proposed experimental protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

3-fluoro-5-(trifluoromethyl)aniline → [Diazonium Salt Intermediate] → this compound

Step 1: Formation of the Diazonium Salt

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M) at 0-5°C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution, maintaining the temperature below 5°C to ensure the stability of the diazonium salt.

  • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate vessel, bring an aqueous solution of sulfuric acid (e.g., 1.5 M), optionally containing a copper(II) sulfate catalyst, to a gentle boil.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The product will likely separate as an oily layer.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification cluster_product Final Product A 3-Fluoro-5-(trifluoromethyl)aniline B Dissolve in H₂SO₄(aq) Cool to 0-5°C A->B Reactant C Add NaNO₂(aq) dropwise B->C D Diazonium Salt Intermediate C->D Formation E Add to hot H₂SO₄(aq) / CuSO₄ D->E Reaction F Reflux E->F G Solvent Extraction F->G Crude Product H Wash & Dry G->H I Purification (Distillation/Chromatography) H->I J This compound I->J Pure Product

Caption: Proposed synthesis workflow for this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 3-Fluoro-5-(trifluoromethyl)phenol (CAS No. 172333-87-8). As a fluorinated aromatic compound, it holds significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering insights into its behavior in various experimental and physiological conditions.

While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates information from analogous compounds, predictive models, and general principles of fluorinated organic molecules to provide a robust understanding of its characteristics.

Physicochemical Properties

The introduction of fluorine and trifluoromethyl groups into a phenol structure significantly influences its electronic properties, acidity, lipophilicity, and metabolic stability. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. The additional fluorine atom further enhances this effect.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-(Trifluoromethyl)phenol[1][2][3][4]3,5-Bis(trifluoromethyl)phenol[5]4-Fluoro-3-(trifluoromethyl)phenol[6]
Molecular Formula C₇H₄F₄O[7]C₇H₅F₃O[1][2][3][4]C₈H₄F₆O[5]C₇H₄F₄O[6]
Molecular Weight 180.1 g/mol [7]162.11 g/mol [1]230.11 g/mol 180.10 g/mol [6]
Physical Form LiquidLiquidLiquidLiquid[6]
Boiling Point (°C) Predicted: ~180-190178-17997 (at 50 mmHg)[5]86 (at 15 mmHg)[6]
Melting Point (°C) Predicted: < 0-2 to -1.8[6]20-21[5]17[6]
pKa Predicted: ~7.5-8.59.088.03Not Available

Predicted values are estimated based on the properties of structurally similar compounds and the known effects of fluorine substitution.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both a polar hydroxyl group and a lipophilic trifluoromethyl- and fluoro-substituted benzene ring suggests that this compound will exhibit solubility in a range of solvents.

Table 2: Predicted and Qualitative Solubility of this compound

SolventPredicted SolubilityRationale / Comments
Water LowThe hydrophobic nature of the fluorinated aromatic ring is expected to dominate, leading to poor aqueous solubility. Related compounds like 3-(trifluoromethyl)phenol are reported to be insoluble or have low water solubility.
Methanol SolubleThe polar hydroxyl group will interact favorably with the alcohol solvent.
Ethanol SolubleSimilar to methanol, good solubility is expected due to hydrogen bonding and dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) SolubleAs a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound.
Acetone SolubleThe ketone functionality of acetone can act as a hydrogen bond acceptor for the phenolic proton, facilitating dissolution.

Stability Characteristics

The chemical stability of a drug candidate under various conditions is a key factor in its development and formulation. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is known to enhance metabolic and thermal stability.

Hydrolytic Stability

Studies on trifluoromethylphenols (TFMPs) have shown that the position of the trifluoromethyl group is a critical determinant of hydrolytic stability. Research indicates that 3-TFMP, a closely related compound, is highly resistant to hydrolysis, even at elevated temperatures and alkaline pH.[8] This stability is attributed to the electronic effects of the meta-positioned trifluoromethyl group, which does not facilitate the formation of intermediates that lead to defluorination. Given these findings, this compound is also expected to exhibit high hydrolytic stability.

Photostability

Fluorinated aromatic compounds can undergo photodegradation, and the specific pathway and rate are dependent on the substitution pattern and the surrounding environment.[9][10] While the C-F bond is generally stable, photolysis can provide sufficient energy to induce C-F bond cleavage or other photochemical reactions.[11][12] The photostability of this compound has not been explicitly reported. However, studies on other fluorinated phenols indicate that photodegradation can occur, often leading to defluorination.[13] The rate of photodegradation is influenced by pH.[13]

Thermal Stability

The strong C-F bonds in this compound suggest good thermal stability. Fluorinated organic compounds are generally more thermally stable than their non-fluorinated analogs.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard methods for characterizing phenolic compounds are applicable.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in a given solvent.

G Shake-Flask Solubility Determination Workflow A Add excess of 3-Fluoro-5- (trifluoromethyl)phenol to the solvent B Agitate at a constant temperature to reach equilibrium A->B Equilibration C Separate the undissolved solid (e.g., by centrifugation or filtration) B->C Phase Separation D Quantify the concentration of the compound in the supernatant C->D Analysis (e.g., HPLC, UV-Vis) E Determine solubility (e.g., in mg/mL or mol/L) D->E Calculation

Shake-Flask Solubility Determination Workflow
Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and stability of a drug substance.

G Forced Degradation Study Workflow cluster_conditions Stress Conditions cluster_analysis Analysis A Acidic/Basic Hydrolysis (e.g., HCl, NaOH at various temps) E Assay of Parent Compound (e.g., HPLC-UV) A->E Monitor Degradation B Oxidative Stress (e.g., H2O2) B->E Monitor Degradation C Photolytic Stress (e.g., UV/Vis light exposure) C->E Monitor Degradation D Thermal Stress (Dry heat) D->E Monitor Degradation F Identification of Degradation Products (e.g., LC-MS) E->F Characterize Degradants

Forced Degradation Study Workflow

Signaling Pathways and Logical Relationships

The physicochemical properties of this compound dictate its potential interactions in a biological system, which is a critical consideration in drug development.

G Impact of Physicochemical Properties on Drug Development Solubility Solubility Formulation Formulation Solubility->Formulation Absorption Absorption Solubility->Absorption Stability Stability Stability->Formulation Metabolism Metabolism Stability->Metabolism Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Lipophilicity->Metabolism TargetBinding Target Binding Lipophilicity->TargetBinding pKa pKa pKa->Absorption pKa->TargetBinding Excretion Excretion pKa->Excretion

Impact of Physicochemical Properties on Drug Development

Conclusion

This compound is a compound with physicochemical properties that make it of considerable interest for applications in drug discovery and materials science. Its predicted low water solubility and high stability are key characteristics that must be considered in its handling and application. The strong electron-withdrawing nature of its substituents suggests a lower pKa compared to phenol, influencing its ionization state at physiological pH. While experimental data remains scarce, this guide provides a foundational understanding based on the well-established principles of physical organic chemistry and the known effects of fluorination. Further experimental investigation is warranted to precisely quantify the solubility and stability parameters of this compound.

References

3-Fluoro-5-(trifluoromethyl)phenol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety data sheets and chemical information. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's established safety protocols.

Introduction

This compound is a fluorinated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific chemical properties that are valuable in the design of complex molecules. However, these structural features also necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety precautions during handling and use. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols for this compound (CAS No. 172333-87-8).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety data sheets (SDS) from various suppliers consistently highlight its corrosive and toxic properties.[2]

GHS Classification:

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)[2][3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

  • Acute Toxicity, Inhalation: Harmful if inhaled[2]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS06: Skull and Crossbones (for acute toxicity)

  • GHS07: Exclamation Mark (for skin/eye irritation, harmful)

  • GHS09: Environment

Quantitative Safety and Physical Data

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 172333-87-8[2]
Molecular Formula C₇H₄F₄O[2]
Molecular Weight 180.10 g/mol [5]
Physical Form Liquid
Storage Temperature 2-8°C

Table 2: Hazard and Precautionary Statements

TypeCodeStatementSource
Hazard H301Toxic if swallowed.
H314Causes severe skin burns and eye damage.[3]
H315Causes skin irritation.
H318Causes serious eye damage.
H332Harmful if inhaled.[3]
H335May cause respiratory irritation.
H411Toxic to aquatic life with long lasting effects.[3]
H412Harmful to aquatic life with long lasting effects.
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P273Avoid release to the environment.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER or doctor.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols and Handling Precautions

Due to the corrosive and toxic nature of this compound, stringent safety measures must be implemented during its handling.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when working with this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_face Eye and Face Protection (Chemical Splash Goggles & Face Shield) hand Hand Protection (Double Nitrile or Butyl Rubber Gloves) body Body Protection (Flame-Retardant Lab Coat & Chemical-Resistant Apron) respiratory Respiratory Protection (Operate within a Certified Chemical Fume Hood)

Personal Protective Equipment (PPE) for Handling this compound.
Safe Handling Workflow

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Handling_Workflow prep Preparation - Work in a certified fume hood. - Ensure emergency equipment is accessible. - Don all required PPE. handling Handling - Dispense carefully to avoid splashes. - Keep container tightly closed when not in use. - Avoid generating aerosols. prep->handling Proceed with caution cleanup Post-Handling & Cleanup - Decontaminate work surfaces. - Remove PPE carefully to avoid self-contamination. handling->cleanup After experiment completion waste Waste Disposal - Collect all waste in a labeled, sealed hazardous waste container. - Dispose of according to institutional and regulatory guidelines. cleanup->waste Segregate waste

Safe Handling Workflow for this compound.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol illustrating the use of this compound as a nucleophile in a substitution reaction. This is based on a similar reaction found in the literature and should be adapted and optimized for specific research needs after a thorough risk assessment.

Reaction: Synthesis of 1-fluoro-3-[3-fluoro-5-(trifluoromethyl)phenoxy]-2-nitrobenzene.

Materials:

  • This compound

  • 1,3-Difluoro-2-nitrobenzene

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a fume hood, add this compound (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) to a dry reaction flask equipped with a magnetic stirrer and a condenser.

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Slowly add 1,3-difluoro-2-nitrobenzene (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 100°C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact - Immediately flush with water for at least 15 minutes. - Remove contaminated clothing. exposure->skin eye Eye Contact - Immediately flush with water for at least 15 minutes, holding eyelids open. exposure->eye inhalation Inhalation - Move to fresh air. - If breathing is difficult, provide oxygen. exposure->inhalation ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. exposure->ingestion medical Seek Immediate Medical Attention (Provide SDS to medical personnel) skin->medical eye->medical inhalation->medical ingestion->medical

Emergency Response Protocol for Exposure to this compound.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before re-use. Call a physician immediately.[2]

  • Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Call a physician immediately.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6]

Storage and Disposal

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains.[6]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its significant hazard profile. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough, site-specific risk assessment, is essential for the protection of researchers and the environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

Spectroscopic Data for 3-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H7.0 - 7.5m-Ar-H
¹H5.0 - 6.0br s-OH
¹³C162 - 165 (d)d¹JCF ≈ 240-250C-F
¹³C131 - 134 (q)q¹JCF ≈ 270-280C-CF₃
¹³C121 - 124 (q)q²JCF ≈ 30-40CF₃
¹³C110 - 120 (m)m-Ar-C
¹³C157 - 160s-C-OH
¹⁹F-60 to -65s--CF₃
¹⁹F-105 to -115t or dd-Ar-F

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Broad, StrongO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
1620 - 1580Medium-StrongC=C StretchAromatic Ring
1490 - 1450Medium-StrongC=C StretchAromatic Ring
1350 - 1150StrongC-F StretchTrifluoromethyl Group
1250 - 1100StrongC-O StretchPhenol
1100 - 1000StrongC-F StretchAryl Fluoride
900 - 690Medium-StrongC-H Bending (out-of-plane)Aromatic
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
180High[M]⁺ (Molecular Ion)
161Medium[M-F]⁺ or [M-HF]⁺
151Medium[M-CHO]⁺
131Medium[M-CF₃]⁺
111Low[C₆H₄FO]⁺
83Low[C₅H₄F]⁺

Note: Fragmentation patterns can be complex and may vary with the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized but detailed protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common choice for many organic compounds.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the tube is approximately 4-5 cm.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex splitting patterns.

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard pulse sequence.

      • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

      • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • ¹⁹F NMR:

      • A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.

      • Proton decoupling is often employed to simplify the spectra.

      • The chemical shift range for ¹⁹F is much wider than for ¹H, so the spectral width should be set accordingly (e.g., -200 to 0 ppm, referenced to CFCl₃).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (commonly CFCl₃ for ¹⁹F, set to 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR-FTIR is a convenient method for liquid and solid samples, requiring minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Scan Range: Typically, the mid-infrared region from 4000 to 400 cm⁻¹ is scanned.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present. Key absorptions to look for in this compound include the broad O-H stretch of the phenol, aromatic C-H and C=C stretches, and the strong C-F stretches of the trifluoromethyl group and the aryl fluoride.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation analysis.

Methodology:

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile and thermally stable compounds like phenols.

      • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

      • GC Conditions: Use a capillary column appropriate for the analysis of phenols (e.g., a DB-5ms or equivalent). The oven temperature program should be optimized to ensure good separation from any impurities.

      • Ionization: Electron Impact (EI) ionization at 70 eV is a standard method that provides reproducible fragmentation patterns.

    • Direct Infusion-Mass Spectrometry: The sample can also be introduced directly into the mass spectrometer via a syringe pump.

      • Ionization: Electrospray Ionization (ESI) can be used, particularly for observing the molecular ion with minimal fragmentation. The sample would be dissolved in a suitable solvent system (e.g., methanol/water).

  • Mass Analysis:

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is advantageous for determining the elemental composition of the molecular ion and its fragments.

    • Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). For this compound, the expected nominal mass is 180 u.

    • Analyze the fragmentation pattern to identify characteristic losses. For this molecule, potential losses include F, HF, CHO, and CF₃.

    • Compare the obtained spectrum with spectral libraries or predict fragmentation pathways to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers can use this information to guide their experimental work and to aid in the characterization of this and similar fluorinated aromatic compounds.

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenol, a key building block in medicinal chemistry and materials science. It details the compound's commercial availability, suppliers, and physical and spectral properties. Furthermore, this guide outlines detailed experimental protocols for its synthesis and subsequent derivatization, offering valuable insights for researchers engaged in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally at 98% or higher. The compound is usually supplied as a liquid.

Table 1: Principal Suppliers of this compound

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Merck)172333-87-8≥98%Inquire for details
Fluorochem172333-87-898%Inquire for details
ChemicalBook172333-87-8Varies by trader (e.g., 99%)100g, 1kg
Leyan / Shanghai Haohong Scientific Co., Ltd.172333-87-898%Inquire for details
Oakwood Products, Inc.172333-87-8Inquire for detailsInquire for details
Vesino Industrial Co., Ltd.172333-87-8Inquire for detailsInquire for details
XIAMEN EQUATION CHEMICAL CO.,LTD172333-87-8Inquire for detailsInquire for details
Benchchem172333-87-8Inquire for detailsInquire for details

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄F₄O[1]
Molecular Weight 180.1 g/mol [1]
CAS Number 172333-87-8[1][2][3][4][5]
Physical Form Liquid
Purity ≥98%
Storage Temperature Ambient or 2-8°C

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data available.[6][7]
¹³C NMR Spectral data available.[6]
IR Spectral data available.[6]
Mass Spectrometry Spectral data available.[6][8][9][10][11]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and commonly employed method involves the diazotization of the corresponding aniline followed by hydrolysis. This multi-step process is a standard procedure in organic synthesis for the preparation of phenols from anilines.

Proposed Synthetic Pathway: Diazotization and Hydrolysis

A viable route to this compound is the diazotization of 3-amino-5-fluorobenzotrifluoride, followed by the hydrolysis of the resulting diazonium salt.

Synthesis of this compound cluster_synthesis Proposed Synthesis Pathway aniline 3-Amino-5-fluorobenzotrifluoride diazonium Diazonium Salt Intermediate aniline->diazonium NaNO₂, aq. H₂SO₄ 0-5 °C phenol This compound diazonium->phenol H₂O, Δ

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from established procedures for the synthesis of related fluorinated phenols.

Materials:

  • 3-Amino-5-fluorobenzotrifluoride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Diazonium Salt:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 3-amino-5-fluorobenzotrifluoride to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10°C with an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask, bring a volume of water to a gentle boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its phenolic hydroxyl group can be readily derivatized, and the fluorinated phenyl ring can participate in various cross-coupling reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for the preparation of ethers from an alcohol and an organohalide. The phenolic proton of this compound is acidic and can be easily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile.[12][13][14]

Williamson_Ether_Synthesis cluster_williamson Williamson Ether Synthesis phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Base (e.g., NaH, K₂CO₃) ether Aryl Ether phenoxide->ether Sₙ2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Diethyl ether or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation:

    • To a solution of this compound in anhydrous DMF or acetone, add an excess of anhydrous potassium carbonate (or a molar equivalent of sodium hydride).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • Slowly add the alkyl halide to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., reflux for acetone) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.

    • Purify the product by column chromatography or distillation.

Suzuki-Miyaura Cross-Coupling

To participate in Suzuki-Miyaura cross-coupling reactions, the phenolic hydroxyl group of this compound is typically converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf). This activated intermediate can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.[15][16][17][18]

Suzuki_Coupling_Pathway cluster_suzuki Suzuki-Miyaura Cross-Coupling phenol This compound triflate Aryl Triflate Intermediate phenol->triflate Tf₂O, Pyridine coupled_product Coupled Product triflate->coupled_product Pd Catalyst, Base boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->coupled_product

Caption: Activation and Suzuki coupling of the phenol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Part A: Synthesis of the Aryl Triflate

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add pyridine, followed by the dropwise addition of triflic anhydride.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the aryl triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Aryl triflate from Part A

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine the aryl triflate, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and heat the mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 4: GHS Hazard Information for this compound

PictogramGHS CodeHazard Statement
corrosive, skull and crossbonesGHS05, GHS06H301: Toxic if swallowed.
H315: Causes skin irritation.
H318: Causes serious eye damage.
H335: May cause respiratory irritation.
H412: Harmful to aquatic life with long lasting effects.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the commercial availability, properties, synthesis, and reactivity of this compound. The detailed protocols and data presented herein are intended to facilitate its use in the design and synthesis of novel molecules for a wide range of applications.

References

Synthetic Pathways to 3-Fluoro-5-(trifluoromethyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Fluoro-5-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents a comparative analysis of the available methods.

Introduction

This compound, CAS No. 172333-87-8, is a highly functionalized aromatic building block. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable synthon in medicinal chemistry and materials science. This guide focuses on the most practical and well-documented synthetic approaches to this compound.

Primary Synthetic Route: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline

The most established and versatile route to this compound proceeds through the synthesis of the key intermediate, 3-Fluoro-5-(trifluoromethyl)aniline, followed by its conversion to the target phenol via a diazotization-hydrolysis sequence.

Synthesis of the Key Intermediate: 3-Fluoro-5-(trifluoromethyl)aniline

The synthesis of 3-Fluoro-5-(trifluoromethyl)aniline is typically achieved from a substituted benzotrifluoride precursor. A common starting material is 2-Bromo-5-fluorobenzotrifluoride. The synthetic sequence involves a nitration step followed by a reduction of the nitro group.

Logical Workflow for the Synthesis of 3-Fluoro-5-(trifluoromethyl)aniline

start 2-Bromo-5-fluorobenzotrifluoride step1 Nitration (Potassium Nitrate, Sulfuric Acid) start->step1 intermediate1 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene step1->intermediate1 step2 Reduction (Catalytic Hydrogenation, Pd/C) intermediate1->step2 product 3-Fluoro-5-(trifluoromethyl)aniline step2->product

Caption: Synthesis of 3-Fluoro-5-(trifluoromethyl)aniline.

The following protocol is adapted from established patent literature for the synthesis of analogous compounds.

Step 1: Nitration of 2-Bromo-5-fluorobenzotrifluoride

  • Materials: 2-Bromo-5-fluorobenzotrifluoride, Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄, containing 20% SO₃), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, aqueous Sulfamic Acid solution (5% w/w), anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-Bromo-5-fluorobenzotrifluoride in dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.

    • Add potassium nitrate to the stirred solution.

    • Slowly add sulfuric acid, maintaining the reaction temperature between 25-30°C with gentle cooling.

    • Stir the reaction mixture at room temperature for approximately 25 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS).

    • Upon completion, separate the layers. Extract the acidic aqueous layer with dichloromethane.

    • Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution, 5% aqueous sulfamic acid solution, saturated aqueous NaHCO₃ solution, and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene as a yellow liquid.

Step 2: Reduction of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

  • Materials: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, Ethanol (EtOH), Triethylamine (Et₃N), Palladium on Charcoal (10% Pd/C), Celite or a similar filter aid.

  • Procedure:

    • Dissolve 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene in ethanol in a hydrogenation vessel.

    • Add triethylamine and 10% Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation at 20-25°C until hydrogen consumption ceases (approximately 20 hours).

    • Release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Evaporate the solvent from the combined filtrates under reduced pressure. The residue can be further purified by distillation to obtain 3-Fluoro-5-(trifluoromethyl)aniline as a yellow oil.

Conversion to this compound

The transformation of the aniline to the phenol is accomplished via a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

Signaling Pathway for the Conversion of Aniline to Phenol

start 3-Fluoro-5-(trifluoromethyl)aniline step1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->step1 intermediate1 Aryl Diazonium Salt step1->intermediate1 step2 Hydrolysis (H₂O, CuSO₄, Heat) intermediate1->step2 product This compound step2->product

Caption: Conversion of aniline to phenol via diazotization.

This protocol is based on well-established procedures for the conversion of substituted anilines to phenols.

  • Materials: 3-Fluoro-5-(trifluoromethyl)aniline, Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Copper(II) Sulfate (CuSO₄), Water, Toluene (or another suitable water-insoluble solvent), Urea.

  • Procedure:

    • Diazotization:

      • Prepare a solution of sulfuric acid in water and cool it to 0-5°C in an ice bath.

      • Slowly add 3-Fluoro-5-(trifluoromethyl)aniline to the cold sulfuric acid solution with stirring.

      • Prepare a solution of sodium nitrite in water.

      • Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, maintaining the temperature below 10°C.

      • After the addition is complete, stir the mixture for an additional 0.5-3 hours at low temperature. A small amount of urea can be added to quench any excess nitrous acid.

    • Hydrolysis:

      • In a separate flask equipped for distillation, prepare a mixture of an aqueous solution of copper(II) sulfate and a water-insoluble solvent like toluene.

      • Heat this mixture to 75-85°C.

      • Slowly add the previously prepared cold diazonium salt solution to the hot copper sulfate-toluene mixture.

      • The phenol product will be formed and steam-distilled along with the solvent. Collect the distillate.

      • Separate the organic layer from the distillate. The aqueous layer can be extracted with additional solvent to recover more product.

      • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

      • The crude this compound can be purified by distillation or chromatography.

Alternative Synthetic Strategies

While the diazotization of the corresponding aniline is the most common route, other methods have been explored for the synthesis of substituted phenols. These can include:

  • Hydrolysis of a Halogenated Precursor: Direct nucleophilic substitution of a halogen (e.g., bromine or chlorine) with a hydroxyl group from a precursor like 3-Bromo-5-fluorobenzotrifluoride. This typically requires harsh reaction conditions (high temperature and pressure) and may not be suitable for all substrates.

  • Grignard Reagent Formation and Oxidation: Formation of a Grignard reagent from a halo-aromatic precursor, followed by reaction with a borate ester and subsequent oxidative workup. This multi-step process can be sensitive to reaction conditions.

These alternative routes are generally less favored due to either the requirement of harsh conditions or the multi-step nature of the synthesis, which can lead to lower overall yields.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the primary synthetic route. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Nitration2-Bromo-5-fluorobenzotrifluoride2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene>95
Reduction2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene3-Fluoro-5-(trifluoromethyl)anilineHigh
Diazotization and Hydrolysis3-Fluoro-5-(trifluoromethyl)anilineThis compound60-90

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from a halogenated benzotrifluoride. The key steps involve nitration, reduction to the corresponding aniline, and subsequent diazotization followed by hydrolysis. While alternative routes exist, the aniline-based pathway offers a more controlled and generally higher-yielding approach. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Careful optimization of each step is crucial for achieving high yields and purity of the final product.

role of trifluoromethyl groups in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Trifluoromethyl Groups in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of molecular design, aimed at optimizing the efficacy and pharmacokinetic profile of drug candidates.[1][2] Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool in the medicinal chemist's arsenal.[3] Its distinctive electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The introduction of a CF3 group is a well-established strategy to enhance the drug-like properties of a molecule, often leading to improved potency, a longer half-life, and better bioavailability.[6][7][8] This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Physicochemical Properties and Their Impact

The trifluoromethyl group imparts a unique combination of properties, including high electronegativity, steric bulk, and lipophilicity, which collectively contribute to its significant impact on drug molecules.[6][9]

Lipophilicity

The CF3 group is highly lipophilic, a property that is crucial for enhancing the ability of a drug to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3][10][11] This increased lipophilicity generally leads to improved absorption and distribution.[4] The lipophilicity of a substituent is often quantified by the Hansch lipophilicity parameter (π), which for the trifluoromethyl group is +0.88.[6][9]

PropertyDescriptionQuantitative ValueReference
Hansch Lipophilicity Parameter (π) A measure of the contribution of a substituent to the lipophilicity of a molecule.+0.88[6][9]
Effect on LogP The introduction of a CF3 group typically increases the octanol-water partition coefficient (LogP) of a molecule, indicating higher lipophilicity.Varies by molecule[6][12]
Electronic Effects

Due to the high electronegativity of the three fluorine atoms, the trifluoromethyl group is a potent electron-withdrawing substituent.[3][6][10] This strong inductive effect can significantly alter the electronic distribution within a molecule, which in turn influences several important properties:

  • pKa Modulation : The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic protons or basic centers, which can be critical for optimizing a drug's ionization state at physiological pH, thereby affecting solubility and receptor interaction.[5][10]

  • Binding Affinity : By modifying the electronic landscape of a molecule, the CF3 group can enhance electrostatic or hydrogen bonding interactions with a biological target, leading to increased binding affinity and potency.[1][6][13]

  • Metabolic Stability : The deactivation of aromatic rings by the electron-withdrawing CF3 group can make them less susceptible to oxidative metabolism by enzymes like cytochrome P450.[6]

The following diagram illustrates the logical relationship between the core properties of the CF3 group and its effects on a drug candidate's profile.

G cluster_properties Core Physicochemical Properties of CF3 Group cluster_effects Impact on Drug Properties cluster_outcomes Overall Pharmacological Outcomes High Electronegativity High Electronegativity Modulates pKa Modulates pKa High Electronegativity->Modulates pKa Enhances Binding Affinity Enhances Binding Affinity High Electronegativity->Enhances Binding Affinity Increased Lipophilicity Increased Lipophilicity Increased Lipophilicity->Enhances Binding Affinity Improves Membrane Permeability Improves Membrane Permeability Increased Lipophilicity->Improves Membrane Permeability Steric Bulk Steric Bulk Steric Bulk->Enhances Binding Affinity Blocks Metabolic Sites Blocks Metabolic Sites Steric Bulk->Blocks Metabolic Sites High C-F Bond Strength High C-F Bond Strength High C-F Bond Strength->Blocks Metabolic Sites Improved Bioavailability Improved Bioavailability Modulates pKa->Improved Bioavailability Increased Potency Increased Potency Enhances Binding Affinity->Increased Potency Improves Membrane Permeability->Improved Bioavailability Longer Half-life Longer Half-life Blocks Metabolic Sites->Longer Half-life Longer Half-life->Improved Bioavailability

Caption: Physicochemical properties of the CF3 group and their pharmacological impact.

Impact on Pharmacokinetics

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][10][14] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][3][7]

Bond TypeBond Dissociation Energy (kJ/mol)Implication
C-F 485.3High energy required to break, conferring metabolic stability.[6][9]
C-H 414.2More susceptible to enzymatic oxidation compared to C-F.[6][9]

By strategically placing a CF3 group at a known or suspected site of metabolism (a "metabolic hotspot"), this pathway can be effectively blocked.[6][7] This strategy, often termed "metabolic switching," can dramatically reduce the rate of drug clearance, leading to a longer half-life and improved bioavailability.[7]

The diagram below illustrates the concept of using a CF3 group to block a metabolic hotspot.

G cluster_0 Metabolism of Methyl-Substituted Drug cluster_1 Metabolism of CF3-Substituted Drug (Metabolic Switching) Drug_CH3 Drug-CH3 CYP450_1 CYP450 Oxidation Drug_CH3->CYP450_1 Metabolite Drug-CH2OH (Hydroxylated Metabolite) CYP450_1->Metabolite Excretion1 Rapid Excretion Metabolite->Excretion1 Drug_CF3 Drug-CF3 CYP450_2 CYP450 Oxidation Drug_CF3->CYP450_2 Excretion2 Slower Excretion Drug_CF3->Excretion2 Increased Half-life Blocked Metabolism Blocked (Resistant C-F bonds) CYP450_2->Blocked

Caption: "Metabolic Switching" by replacing a labile methyl group with a robust CF3 group.

A case study on picornavirus inhibitors demonstrated this protective effect. A methyl-substituted compound was converted into eight different metabolites in a monkey liver microsomal assay. In contrast, the trifluoromethyl-substituted analog resulted in the formation of only two minor metabolites, showcasing a significant enhancement in metabolic stability.[7]

CompoundNumber of MetabolitesIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
Methyl-substituted analog Higher (e.g., 8 in a case study)[7]Shorter[7]Higher[7]
Trifluoromethyl-substituted analog Significantly reduced (e.g., 2 in a case study)[7]Longer[7]Lower[7]
Bioavailability

The combined effects of increased lipophilicity and enhanced metabolic stability often lead to a significant improvement in a drug's oral bioavailability.[6][15] Better membrane permeability allows for more efficient absorption from the gastrointestinal tract, while slower metabolic clearance ensures that a greater fraction of the absorbed dose reaches systemic circulation.[6][8] For instance, the antidepressant fluoxetine's efficacy is partly attributed to the CF3 group enhancing its lipophilicity, which facilitates efficient penetration into the brain.[6]

Impact on Pharmacodynamics

Binding Affinity and Selectivity

The introduction of a trifluoromethyl group can profoundly impact a drug's interaction with its target protein.[1] The CF3 group is larger than a methyl group and can form more optimal van der Waals contacts within a binding pocket.[6][16] Furthermore, its strong electron-withdrawing nature can create favorable multipolar interactions with the protein backbone, particularly with the carbonyl groups of amino acid residues.[16] These interactions can significantly increase binding affinity.[6][13][16]

In a study on menin-MLL inhibitors, substituting a propyl group with a trifluoroethyl group led to a 10-fold increase in binding affinity, an effect attributed to close contacts between the CF3 group and the menin protein backbone.[16]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a cornerstone for assessing the metabolic stability of drug candidates in early discovery.[7][17][18]

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[7]

2. Materials and Equipment:

  • Liver microsomes (e.g., human, rat)[7]

  • Test compounds and positive controls (e.g., testosterone, verapamil)[7]

  • Phosphate buffer (pH 7.4)[17]

  • NADPH regenerating system (cofactor for CYP enzymes)[7][17][18]

  • Ice-cold stopping solution (e.g., acetonitrile or methanol)[7][17]

  • 96-well incubation plates[7]

  • Incubator/shaker (37°C)[7]

  • Centrifuge[7]

  • LC-MS/MS system for analysis[7]

3. Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and controls. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.[7]

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate the plate at 37°C for 5-10 minutes.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution. The 0-minute time point serves as the baseline.[7]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug at each time point.[7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.[7]

  • The slope of the linear regression line gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

The following workflow diagram visualizes the microsomal stability assay protocol.

G Start Start Prep Prepare Reagents: - Test Compound - Microsomes - NADPH System Start->Prep Incubate_Setup Dispense Microsomes and Test Compound into 96-well Plate Prep->Incubate_Setup Pre_Incubate Pre-incubate at 37°C Incubate_Setup->Pre_Incubate Initiate Initiate Reaction: Add NADPH System Pre_Incubate->Initiate Time_Loop For each Time Point (0, 5, 15, 30, 60 min) Initiate->Time_Loop Quench Quench Reaction with Cold Acetonitrile Time_Loop->Quench Centrifuge Centrifuge to Precipitate Proteins Time_Loop->Centrifuge All time points collected Quench->Time_Loop Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

Trifluoromethyl and trifluoromethoxy groups play a pivotal role in modern medicinal chemistry, offering a powerful strategy to address common challenges in drug development.[2][9] Their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[5][6][13] The strategic incorporation of the CF3 group can effectively block metabolic hotspots, increase a drug's half-life, and improve its bioavailability, ultimately contributing to the creation of safer and more effective medicines.[6][7] As synthetic methodologies for trifluoromethylation continue to advance, the application of this "super-methyl" group is expected to expand, further solidifying its importance in the design of next-generation pharmaceuticals.[3][14]

References

Methodological & Application

Application Notes: 3-Fluoro-5-(trifluoromethyl)phenol as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-(trifluoromethyl)phenol is a key building block in modern medicinal chemistry, offering a unique combination of fluorine and trifluoromethyl substituents. The strategic incorporation of these moieties can significantly enhance the pharmacological properties of drug candidates. The trifluoromethyl group often improves metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate pKa and participate in favorable interactions with biological targets. These attributes make this compound an attractive starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of targeted therapies.

This document provides detailed application notes on the use of this compound in the synthesis of a potent and selective GPR52 agonist, showcasing its utility in constructing complex pharmaceutical agents.

Key Applications in Drug Discovery

The unique electronic properties of this compound make it a valuable precursor for synthesizing molecules that target various biological pathways. One of the most notable applications is in the development of modulators for G protein-coupled receptors (GPCRs), a large family of integral membrane proteins involved in numerous physiological processes.

GPR52 Agonists for Neuropsychiatric Disorders

A significant application of a derivative of this compound is in the synthesis of GPR52 (G protein-coupled receptor 52) agonists. GPR52 is an orphan receptor predominantly expressed in the brain and is considered a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.

A notable example is the synthesis of FTBMT (4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide), a potent and selective GPR52 agonist.

Quantitative Data

The following table summarizes the key quantitative data for FTBMT, a GPR52 agonist synthesized using a derivative of this compound.

Compound NameTargetBiological Activity (EC50)Purity
FTBMTGPR5275 nM≥98% (HPLC)

Signaling Pathways and Experimental Workflows

GPR52 Signaling Pathway

GPR52 is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression. Additionally, GPR52 signaling can be mediated through a β-arrestin-2-dependent mechanism, leading to the phosphorylation of ERK1/2.

GPR52_Signaling_Pathway cluster_membrane Cell Membrane GPR52 GPR52 Gs Gs protein GPR52->Gs activates beta_arrestin β-arrestin-2 GPR52->beta_arrestin recruits Agonist GPR52 Agonist (e.g., FTBMT) Agonist->GPR52 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene Cellular_Response Cellular Response Gene->Cellular_Response ERK ERK1/2 beta_arrestin->ERK activates ERK->Cellular_Response

Caption: GPR52 Signaling Pathway.

General Synthetic Workflow

The synthesis of GPR52 agonists from this compound derivatives typically involves a multi-step process. A key transformation is the conversion of the phenol to a benzyl halide, which can then be used to alkylate a heterocyclic core.

Synthetic_Workflow Start This compound Intermediate1 3-Fluoro-5-(trifluoromethyl)benzyl bromide Start->Intermediate1 Halogenation Coupling Alkylation Intermediate1->Coupling Heterocycle Triazole Heterocycle Heterocycle->Coupling Intermediate2 Coupled Intermediate Coupling->Intermediate2 Final_Steps Further Functionalization & Amide Coupling Intermediate2->Final_Steps Final_Product FTBMT (GPR52 Agonist) Final_Steps->Final_Product

Caption: General Synthetic Workflow.

Experimental Protocols

The following is a representative protocol for the synthesis of a key intermediate derived from this compound, which is then utilized in the synthesis of the GPR52 agonist FTBMT.

Synthesis of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazole

This protocol describes the alkylation of a triazole heterocycle with a benzyl bromide derived from this compound.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzyl bromide

  • 5-Methyl-1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methyl-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Note: This is a representative protocol. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for specific substrates and scales. The synthesis of the starting material, 3-Fluoro-5-(trifluoromethyl)benzyl bromide, from this compound can be achieved through standard methods, for example, by reduction of the corresponding benzoic acid to the benzyl alcohol followed by bromination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its application in the development of the potent GPR52 agonist FTBMT highlights its potential for creating novel therapeutics for neuropsychiatric disorders. The synthetic protocols and pathway information provided herein serve as a guide for researchers in the field of drug discovery and development to utilize this promising scaffold in their research endeavors.

Synthetic Protocols for 3-Fluoro-5-(trifluoromethyl)phenol in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-(trifluoromethyl)phenol is a valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The strong electron-withdrawing nature of the trifluoromethyl group and the metabolic stability of the carbon-fluorine bond can enhance biological activity, improve metabolic stability, and increase lipophilicity and membrane permeability of drug candidates and agrochemicals.[1][2] This document provides detailed protocols for the derivatization of this compound and highlights its application in the synthesis of bioactive molecules.

Physicochemical Data of this compound

PropertyValueReference
CAS Number 172333-87-8[3]
Molecular Formula C₇H₄F₄O[3]
Molecular Weight 180.10 g/mol [3]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Storage Store at 2-8°C

Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds, including herbicides and potential therapeutic agents such as kinase inhibitors.[4] The phenoxy moiety derived from this starting material is a common feature in molecules designed to interact with specific biological targets.

Synthesis of Herbicidal Agents

The 3-Fluoro-5-(trifluoromethyl)phenoxy scaffold is incorporated into certain herbicidal agents. These compounds often function by inhibiting key enzymes in plant metabolic pathways. A general application is in the synthesis of compounds targeting broadleaf weeds.[4]

Synthesis of Kinase Inhibitors

In medicinal chemistry, the unique electronic properties of the 3-fluoro-5-(trifluoromethyl)phenyl group can be exploited to enhance the binding affinity of small molecules to the active sites of kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The trifluoromethyl group can contribute to improved metabolic stability and potency of these inhibitors.[1][2]

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound to generate more complex molecules.

Protocol 1: Williamson Ether Synthesis for Alkyl Aryl Ethers

The Williamson ether synthesis is a robust method for the formation of an ether linkage by reacting an alkoxide with an alkyl halide. This protocol describes the synthesis of an alkyl 3-fluoro-5-(trifluoromethyl)phenyl ether.

Reaction Scheme:

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥97%
Alkyl halide (e.g., ethyl bromide)Commercially AvailableReagent
Sodium hydride (NaH), 60% dispersion in mineral oilCommercially AvailableReagent
Anhydrous N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Diethyl etherCommercially AvailableAnhydrous
Saturated aqueous ammonium chloride (NH₄Cl)In-house preparation
Brine (saturated aqueous NaCl)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableReagent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-90% (dependent on the alkyl halide used).

Protocol 2: Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. This protocol outlines the synthesis of a diaryl ether containing the 3-fluoro-5-(trifluoromethyl)phenoxy moiety.

Reaction Scheme:

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥97%
Aryl halide (e.g., 4-iodotoluene)Commercially AvailableReagent
Copper(I) iodide (CuI)Commercially AvailableReagent
L-ProlineCommercially AvailableReagent
Potassium carbonate (K₂CO₃)Commercially AvailableAnhydrous
Anhydrous Dimethyl Sulfoxide (DMSO)Commercially AvailableAnhydrous
Ethyl acetateCommercially AvailableACS Grade
WaterDeionized
Brine (saturated aqueous NaCl)In-house preparation
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableReagent

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMSO.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-80% (dependent on the aryl halide used).

Visualizations

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Fluoro-5- (trifluoromethyl)phenol in anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir at 0°C then RT add_base->stir1 add_halide Add alkyl halide at 0°C stir1->add_halide react Stir at RT for 12-18h add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract wash Wash with H2O and brine extract->wash dry Dry (MgSO4) and concentrate wash->dry purify Column chromatography dry->purify product Final Product: Alkyl Aryl Ether purify->product

Caption: Workflow for the Williamson ether synthesis.

Logical Relationship: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a hypothetical synthetic route to a kinase inhibitor where the 3-fluoro-5-(trifluoromethyl)phenoxy moiety is coupled to a heterocyclic core, a common strategy in kinase inhibitor design.

Kinase_Inhibitor_Synthesis cluster_coupling Coupling Reaction cluster_modification Further Modification (Optional) phenol This compound ullmann Ullmann Condensation (CuI, L-Proline, K2CO3, DMSO) phenol->ullmann heterocycle Functionalized Heterocycle (e.g., with a leaving group) heterocycle->ullmann intermediate Coupled Intermediate ullmann->intermediate modification e.g., Suzuki or Buchwald-Hartwig coupling at another position intermediate->modification inhibitor Final Kinase Inhibitor intermediate->inhibitor Direct to final product modification->inhibitor

Caption: Synthetic strategy for a kinase inhibitor.

Signaling Pathway: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Many kinase inhibitors target components of critical cell signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. A hypothetical inhibitor derived from this compound could be designed to target a kinase within this cascade, such as PI3K or mTOR.

PI3K_Pathway_Inhibition cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Hypothetical Inhibitor (derived from 3-Fluoro-5- (trifluoromethyl)phenol) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

References

Applications of 3-Fluoro-5-(trifluoromethyl)phenol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenol and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. These characteristics are highly desirable in the development of potent and selective herbicides and insecticides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound derivatives in the synthesis of two distinct classes of agrochemicals: phthalic acid diamide insecticides and triazole-based herbicides.

Application Note 1: Synthesis of Phthalic Acid Diamide Insecticides

Application: 3-Fluoro-5-(trifluoromethyl)aniline, a direct derivative of this compound, serves as a crucial intermediate for the synthesis of novel phthalic acid diamide insecticides. These compounds are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from the sarcoplasmic reticulum, which causes muscle contraction, paralysis, and ultimately, the death of the insect. This mode of action provides an effective tool for controlling a range of lepidopteran pests.

Experimental Protocol: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide

This protocol details the synthesis of a potent phthalic acid diamide insecticide starting from 3-fluoro-5-(trifluoromethyl)aniline.

Step 1: Synthesis of 2-(3-fluoro-5-(trifluoromethyl)phenylcarbamoyl)-3-iodobenzoic acid

  • To a solution of 3-iodophthalic anhydride (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add 3-fluoro-5-(trifluoromethyl)aniline (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide

  • To a solution of 2-(3-fluoro-5-(trifluoromethyl)phenylcarbamoyl)-3-iodobenzoic acid (1.0 mmol) in dichloromethane (DCM, 10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-amino-2-methyl-1-(methylthio)propane (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the title compound.

Quantitative Data
CompoundYield (%)Purity (%)Insecticidal Activity (LC₅₀ against Plutella xylostella)
N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide75>980.85 mg/L

Table 1: Synthesis yield, purity, and insecticidal activity of the target phthalic acid diamide.

Signaling Pathway: Phthalic Acid Diamide Insecticide Mode of Action

G cluster_Neuron Presynaptic Neuron cluster_Muscle Muscle Cell Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR Activates SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Uncontrolled Ca²⁺ Release Contraction Muscle Contraction & Paralysis Ca_Cytosol->Contraction Induces Insecticide Phthalic Acid Diamide Insecticide Insecticide->RyR Binds and locks open

Caption: Ryanodine receptor activation by phthalic acid diamides.

Application Note 2: Synthesis of Triazole Herbicides

Application: 3-(Trifluoromethyl)phenol, a closely related analog of this compound, is a key starting material for the synthesis of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. These compounds have shown promise as bleaching herbicides. Their mode of action is believed to involve the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and the depletion of protective carotenoids, resulting in photooxidative damage and bleaching of the plant tissue.

Experimental Protocol: General Synthesis of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

This protocol provides a general multi-step synthesis for the target triazole herbicides.

Step 1: Synthesis of 3-aryl-4-substituted-4H-[1][2][3]triazol-5-thiols

  • N-(Arylformamido)phenylthioureas are cyclized in the presence of sodium hydroxide to generate the corresponding 3-aryl-4-substituted-4H-[1][2][3]triazol-5-thiols.

Step 2: Synthesis of 3-aryl-5-methylsulfanyl-4-substituted-4H-[1][2][3]triazoles

  • The triazol-5-thiol from the previous step is reacted with methyl sulfate in the presence of potassium carbonate to yield the 5-methylsulfanyl derivative.

Step 3: Synthesis of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

  • The 3-aryl-5-methylsulfanyl-4-substituted-4H-[1][2][3]triazole is oxidized using hydrogen peroxide and sodium tungstate.

  • The resulting intermediate is then subjected to a nucleophilic substitution reaction with 3-(trifluoromethyl)phenol to afford the final product.

Quantitative Data
CompoundYield (%)Herbicidal Activity (% Inhibition of Brassica campestris at 100 µg/mL)
3-(4-chlorophenyl)-4-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole7875.0
3-(4-methoxyphenyl)-4-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole8282.6

Table 2: Synthesis yields and herbicidal activities of representative 1,2,4-triazole compounds.[4]

Experimental Workflow: Synthesis of Triazole Herbicides

G A N-(Arylformamido) -phenylthiourea B 3-Aryl-4-substituted -4H-[1,2,4]triazol-5-thiol A->B NaOH Cyclization C 3-Aryl-5-methylsulfanyl -4-substituted-4H-[1,2,4]triazole B->C CH₃₂SO₄, K₂CO₃ D Oxidized Intermediate C->D H₂O₂, Na₂WO₄ Oxidation F Final Triazole Herbicide D->F Substitution E 3-(Trifluoromethyl)phenol E->F

Caption: Synthetic workflow for triazole herbicides.

Conclusion

The strategic incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl motif and its analogs into agrochemical design has led to the development of highly efficacious insecticides and herbicides. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation crop protection agents. Further exploration of this versatile chemical scaffold is anticipated to yield novel compounds with improved activity spectra and environmental profiles.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound to form ethers and esters, which are common and crucial transformations in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The protocols outlined below are based on established synthetic methodologies, including the Williamson ether synthesis, esterification with acyl chlorides, and the Mitsunobu reaction.

Derivatization Strategies

The primary modes of derivatization for this compound involve reactions of its phenolic hydroxyl group. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents increases the acidity of the phenolic proton, facilitating its removal by a base to form a phenoxide. This phenoxide is a potent nucleophile that can readily participate in substitution reactions.

Two common derivatization pathways are:

  • O-Alkylation (Etherification): The formation of an ether linkage by reacting the corresponding phenoxide with an alkyl halide. The Williamson ether synthesis is a classic and widely used method for this transformation.[1][2]

  • O-Acylation (Esterification): The formation of an ester linkage through reaction with an acylating agent, such as an acyl chloride or a carboxylic acid under dehydrating conditions.

dot

Caption: General derivatization pathways for this compound.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers from phenols.[1][2][3][4] This reaction proceeds via an SN2 mechanism, and thus is most effective with primary alkyl halides.[1][3]

dot

WilliamsonWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Phenol This compound Add_Halide Add Alkyl Halide (R-X) Phenol->Add_Halide Base Base (e.g., K2CO3) Base->Add_Halide Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Add_Halide Heat Heat to 60-80 °C Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (e.g., Column Chromatography) Dry_Concentrate->Purify Product Pure Ether Product Purify->Product

Caption: Workflow for the Williamson ether synthesis of this compound derivatives.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or acetone to dissolve the phenol (to a concentration of approximately 0.5 M).

  • Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Representative Examples for structurally similar phenols):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl BromideK₂CO₃AcetoneReflux4-6>90 (for 3-(trifluoromethyl)phenol)[5]
Methyl IodideK₂CO₃DMF80685-95 (typical)General Knowledge
Ethyl BromideK₂CO₃DMF80880-90 (typical)General Knowledge
Benzyl BromideK₂CO₃DMF705>90 (typical)General Knowledge
Protocol 2: Esterification with Acyl Chlorides

Esterification of phenols with acyl chlorides is a straightforward and generally high-yielding reaction. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.[6][7] For less reactive acyl chlorides, conversion of the phenol to its more nucleophilic phenoxide salt can accelerate the reaction.[7][8]

dot

EsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Phenol This compound Add_Acyl_Chloride Add Acyl Chloride (RCOCl) dropwise at 0 °C Phenol->Add_Acyl_Chloride Base Base (e.g., Pyridine, Et3N) Base->Add_Acyl_Chloride Solvent Anhydrous Solvent (e.g., CH2Cl2, THF) Solvent->Add_Acyl_Chloride Stir Stir at Room Temperature Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Wash_Acid Wash with dil. HCl Monitor->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry_Concentrate Dry and Concentrate Wash_Brine->Dry_Concentrate Purify Purify (e.g., Column Chromatography) Dry_Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for the esterification of this compound with acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane or THF.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography or recrystallization.

Quantitative Data (Representative Examples for phenols):

Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChloridePyridineCH₂Cl₂0 to RT1>95 (typical)General Knowledge
Benzoyl ChloridePyridineCH₂Cl₂0 to RT2>90 (typical)[8]
Propionyl ChlorideEt₃NTHF0 to RT2>90 (typical)General Knowledge
Protocol 3: Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the esterification of alcohols, including phenols, with carboxylic acids under mild, neutral conditions.[9][10][11][12] It typically proceeds with inversion of configuration at a stereogenic alcohol center, although this is not relevant for phenols.

dot

MitsunobuWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Phenol This compound Cool Cool to 0 °C Phenol->Cool Carboxylic_Acid Carboxylic Acid (RCOOH) Carboxylic_Acid->Cool PPh3 Triphenylphosphine (PPh3) PPh3->Cool Solvent Anhydrous Solvent (e.g., THF) Solvent->Cool Add_DIAD Add DIAD or DEAD dropwise Cool->Add_DIAD Stir Stir at Room Temperature Add_DIAD->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for the Mitsunobu esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Quantitative Data (Representative Examples for phenols):

Carboxylic AcidReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidPPh₃, DIADTHF0 to RT1280-90 (typical)[10]
Acetic AcidPPh₃, DEADTHF0 to RT875-85 (typical)[11]
p-Nitrobenzoic AcidPPh₃, DIADTHFRT2443 (for a complex phenol)[11]

Conclusion

The derivatization of this compound into its corresponding ethers and esters can be achieved through well-established synthetic protocols. The Williamson ether synthesis offers a robust method for O-alkylation, particularly with primary alkyl halides. Esterification can be efficiently performed using either acyl chlorides in the presence of a base or through the Mitsunobu reaction with carboxylic acids for milder conditions. The choice of method will depend on the specific substrate, desired product, and functional group tolerance of the molecules involved. The provided protocols and representative data serve as a valuable guide for researchers in the design and execution of synthetic routes involving this important fluorinated building block.

References

Application Notes and Protocols for Coupling Reactions with 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for designing novel compounds. This document provides detailed application notes and experimental protocols for various coupling reactions involving this phenol, enabling the formation of C-C, C-N, and C-O bonds.

The key to unlocking the synthetic potential of this compound in many modern cross-coupling reactions is the activation of the phenolic hydroxyl group. The hydroxyl group itself is a poor leaving group for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Therefore, it is commonly converted into a more reactive species, such as a trifluoromethanesulfonate (triflate) or a halide. This document will cover protocols for this essential activation step followed by key coupling methodologies.

Activation of the Phenolic Hydroxyl Group

For many palladium-catalyzed cross-coupling reactions, the phenol must first be converted into an aryl triflate or an aryl halide.

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl triflate

This protocol details the conversion of the phenol to its corresponding triflate, a highly effective leaving group in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

Reaction Scheme: C7H4F4O + (CF3SO2)2O -> C8H3F7O3S + CF3SO3H

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude triflate.

  • The product can be purified by flash column chromatography on silica gel if necessary.

C-C Coupling Reactions

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, typically between an organoboron species and an organic halide or triflate.[1] For this compound, this reaction is performed on its triflate derivative. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can enhance the reactivity of the triflate in the oxidative addition step of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh3)4 (3)-K3PO4 (2.0)1,4-Dioxane901275-95[3]
Pd(OAc)2 (2)SPhos (4)K3PO4 (2.0)Toluene/H2O1001880-98[4]
PdCl2(dppf) (3)-Cs2CO3 (2.0)DME801670-90[5]
PdCl2 (5)-KF (2.0)Acetonitrile252465-85[2]

Note: Yields are representative for electronically similar aryl triflates and may vary for 3-Fluoro-5-(trifluoromethyl)phenyl triflate.

Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoro-5-(trifluoromethyl)phenyl triflate

Reaction Scheme: C8H3F7O3S + R-B(OH)2 -> C7H3F4-R + B(OH)2OTf

Materials:

  • 3-Fluoro-5-(trifluoromethyl)phenyl triflate (from Protocol 1)

  • Aryl- or vinylboronic acid (1.2 eq.)

  • Pd(PPh3)4 (3 mol%)

  • Potassium phosphate (K3PO4), anhydrous (2.0 eq.)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine 3-Fluoro-5-(trifluoromethyl)phenyl triflate (1.0 eq.), the boronic acid (1.2 eq.), Pd(PPh3)4 (0.03 eq.), and K3PO4 (2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-N Coupling Reactions

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It is a powerful method for synthesizing aryl amines from aryl halides or triflates. The choice of ligand is critical for achieving high yields, especially with electron-deficient substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Triflates/Chlorides

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pdngcontent-ng-c1205671314="" class="ng-star-inserted">2(dba)3 (1-2)XPhos (2-4)NaOtBu (1.5)Toluene1002-2470-95[7]
Pd(OAc)2 (2)BINAP (3)Cs2CO3 (1.4)Toluene80-10012-2465-90
Pd(OAc)2 (2)RuPhos (4)K3PO4 (2.0)t-BuOH1101875-98[8]

Note: Yields are representative and highly dependent on the specific amine coupling partner.

Protocol 3: Buchwald-Hartwig Amination of 3-Fluoro-5-(trifluoromethyl)phenyl triflate

Reaction Scheme: C8H3F7O3S + R1R2NH -> C7H3F4-NR1R2 + HOTf

Materials:

  • 3-Fluoro-5-(trifluoromethyl)phenyl triflate (from Protocol 1)

  • Primary or secondary amine (1.2 eq.)

  • Pd2(dba)3 (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous toluene

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.015 eq.), XPhos (0.03 eq.), and NaOtBu (1.5 eq.).

  • Add 3-Fluoro-5-(trifluoromethyl)phenyl triflate (1.0 eq.) and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (0.2 M) followed by the amine (1.2 eq.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

C-O Coupling Reactions

Application Note: Ullmann and Chan-Lam Etherification

The formation of diaryl ethers from this compound can be achieved through copper-catalyzed reactions. The classical Ullmann condensation typically requires harsh conditions (high temperatures) and stoichiometric copper.[9] A milder alternative is the Chan-Lam coupling, which uses a boronic acid as the aryl source and can often be performed at room temperature in the presence of air.[10][11]

Table 3: Representative Conditions for C-O Coupling Reactions

Reaction TypeCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
UllmannCuI (10)Cs2CO3 (2.0)DMF or Dioxane110-1402460-85[12]
UllmannCuI (5) / L-proline (10)K2CO3 (2.0)DMSO9012-2470-92[9]
Chan-LamCu(OAc)2 (10-100)Pyridine (2.0)DCM2524-7265-90[10]

Note: Yields are representative for various aryl halides/boronic acids and phenols.

Protocol 4: Chan-Lam O-Arylation of this compound

Reaction Scheme: C7H4F4O + R-B(OH)2 -> C7H3F4-O-R + B(OH)3

Materials:

  • This compound

  • Arylboronic acid (1.5 eq.)

  • Copper(II) acetate (Cu(OAc)2) (1.0 eq.)

  • Pyridine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular sieves

Experimental Protocol:

  • To a round-bottom flask open to the air, add this compound (1.0 eq.), arylboronic acid (1.5 eq.), Cu(OAc)2 (1.0 eq.), and powdered 4 Å molecular sieves.

  • Add anhydrous DCM (0.1 M) followed by pyridine (2.0 eq.).

  • Stir the resulting suspension vigorously at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and filter through a pad of Celite®.

  • Wash the filtrate with 1 M HCl (aq) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

Workflow and Pathway Diagrams

General Synthetic Pathways

The following diagram illustrates the key synthetic transformations starting from this compound to access various coupled products.

G A This compound B 3-Fluoro-5-(trifluoromethyl)phenyl triflate A->B Tf2O, Pyridine (Protocol 1) E C-O Coupled Product (Diaryl Ether) A->E Chan-Lam Coupling [Cu], Base (Protocol 4) C C-C Coupled Product (Biaryl, Vinylarene) B->C Suzuki Coupling [Pd], Base, R-B(OH)2 (Protocol 2) D C-N Coupled Product (Aryl Amine) B->D Buchwald-Hartwig [Pd], Base, R1R2NH (Protocol 3) F Arylboronic Acid F->E

Caption: Synthetic routes from this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction as described in Protocol 2.

G start Start reagents Combine Reactants: Aryl Triflate Boronic Acid Catalyst & Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous Solvent inert->solvent react Heat & Stir (e.g., 90°C, 12-24h) solvent->react workup Workup: Quench, Extract, Wash, Dry react->workup purify Purification: Flash Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Laboratory workflow for Suzuki-Miyaura coupling.

References

Application Note: HPLC Analysis of 3-Fluoro-5-(trifluoromethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Fluoro-5-(trifluoromethyl)phenol and its structurally related derivatives. The increasing interest in fluorinated phenols in pharmaceutical and agrochemical research necessitates reliable analytical techniques for quality control, purity assessment, and pharmacokinetic studies. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the target analytes. Detailed experimental protocols for sample preparation and HPLC analysis are provided, along with illustrative data and visualizations to guide researchers.

Introduction

This compound and its derivatives are key building blocks and intermediates in the synthesis of a wide range of biologically active molecules. The presence of both fluoro- and trifluoromethyl- groups significantly influences the physicochemical properties of these compounds, such as lipophilicity and metabolic stability, making them attractive moieties in drug design. Accurate and precise analytical methods are crucial for monitoring reaction progress, characterizing final products, and ensuring the quality of these compounds. This document provides a comprehensive guide to the HPLC analysis of these fluorinated phenols.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1] For compounds that are challenging to separate, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[2][3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid. For methods not requiring Mass Spectrometry (MS) compatibility, 0.1% phosphoric acid can be used.[1][4]

    • Solvent B: Acetonitrile (MeCN).[1][4]

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Derivatives of interest (e.g., 3-(Trifluoromethyl)phenol, 2-Fluoro-5-(trifluoromethyl)phenol) (analytical standards)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or phosphoric acid (analytical grade)

Sample Preparation

Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and each derivative in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing all analytes of interest at a suitable concentration (e.g., 100 µg/mL).

  • Generate a series of calibration standards by serially diluting the mixed working standard solution with the initial mobile phase composition.

Sample Preparation from Different Matrices:

  • For Drug Formulations: Dissolve a known quantity of the formulation in the mobile phase to achieve a concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma, Urine): A more extensive sample cleanup is necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a recommended technique.[5]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

HPLC Method Parameters

The following table outlines the recommended HPLC conditions for the analysis of this compound and its derivatives.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-19 min: 80% to 30% B19-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 275 nm

Data Presentation

The following table summarizes the expected retention times and relative response factors for this compound and two common derivatives under the proposed HPLC method. (Note: These are illustrative data and actual values may vary based on the specific HPLC system and column used).

AnalyteExpected Retention Time (min)Relative Response Factor (vs. This compound)
3-(Trifluoromethyl)phenol8.51.1
This compound9.21.0
2-Fluoro-5-(trifluoromethyl)phenol9.80.95

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolution Dissolution in Mobile Phase start->dissolution spe Solid-Phase Extraction (SPE) start->spe filtration Filtration (0.45 µm) dissolution->filtration spe->filtration hplc HPLC System (C18 Column) filtration->hplc Injection detection UV Detection (220 nm, 275 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of fluorinated phenols.

Logical Relationship of Analytes

analyte_relationship cluster_trifluoromethyl Trifluoromethylated Phenols cluster_fluoro_trifluoromethyl Fluoro- and Trifluoromethylated Phenols parent Phenol tfmp 3-(Trifluoromethyl)phenol parent->tfmp Substitution ftfmp 3-Fluoro-5- (trifluoromethyl)phenol parent->ftfmp Substitution tfmp->ftfmp Fluorination ftfmp2 2-Fluoro-5- (trifluoromethyl)phenol ftfmp->ftfmp2 Isomer

Caption: Structural relationships of the analyzed phenolic compounds.

Conclusion

The HPLC method presented in this application note is suitable for the routine analysis of this compound and its derivatives. The method is sensitive, robust, and provides excellent separation of these closely related compounds. The detailed protocols for sample preparation and HPLC analysis, along with the illustrative data and workflows, serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and pharmaceutical sciences. The flexibility of the method allows for adaptation to different sample matrices and analytical instrumentation.

References

Application Notes and Protocols for the Quantification of 3-Fluoro-5-(trifluoromethyl)phenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 3-Fluoro-5-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity, direct GC-MS analysis of this phenolic compound can be challenging, leading to poor peak shape and reduced sensitivity. To overcome these limitations, a derivatization step is recommended prior to analysis. This protocol will focus on silylation, a common and effective derivatization technique for phenolic compounds, which increases volatility and improves chromatographic performance. The methodologies described herein are intended to provide a robust framework for the accurate and precise quantification of this compound in various matrices.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research due to the unique properties conferred by the fluorine and trifluoromethyl functional groups, such as altered metabolic stability and receptor binding affinity. Accurate quantification of this compound is essential for a range of applications, including pharmacokinetic studies, reaction monitoring, and quality control of synthesized materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] For polar analytes like phenols, derivatization is a critical step to enhance volatility and thermal stability, making them more amenable to GC-MS analysis.[2] Silylation, which involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used derivatization method for phenols.[3][4] This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, derivatization, and GC-MS analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The following are general procedures for common matrices.

a) For Standard Solutions and Reaction Mixtures (in organic solvent): If the sample is already dissolved in a volatile organic solvent compatible with the derivatization reagent (e.g., dichloromethane, acetonitrile, ethyl acetate), it may be used directly. If the solvent is not compatible, it should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent.

b) For Aqueous Samples (e.g., environmental water samples): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove water, which can interfere with the silylation reaction.[5]

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the pH of the sample to approximately 2 by adding hydrochloric acid.

    • Extract the sample with 5 mL of ethyl acetate or dichloromethane by vortexing for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction two more times and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of pyridine or ethyl acetate) for derivatization.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge (e.g., styrene-divinylbenzene) with methanol followed by acidified water (pH 2).

    • Load the acidified aqueous sample (pH 2) onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

Derivatization (Silylation)

Silylation converts the polar hydroxyl group of the phenol into a non-polar trimethylsilyl (TMS) ether, which is more volatile and produces sharper chromatographic peaks.[6]

  • To the dried sample residue or an aliquot of the standard solution in a 2 mL autosampler vial, add 50 µL of a suitable solvent if not already present (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized phenols. Optimization may be required for specific instrumentation.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injector Temperature: 280°C.[6]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (with a splitless time of 1 minute).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 5 minutes.[6]

  • MSD Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan mode for initial identification.

    • SIM Ions: To be determined from the mass spectrum of the derivatized this compound standard. A quantification ion and one or two qualifier ions should be selected.

Data Presentation

Quantitative data for the analysis of this compound should be determined through method validation. The following table presents representative performance data based on the analysis of similar phenolic compounds, which should be experimentally verified for this specific analyte.[8][9]

Performance ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution silylation Addition of BSTFA + 1% TMCS (Heat at 60-70°C) reconstitution->silylation gc_ms_injection GC-MS Injection silylation->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition quantification Quantification (Internal Standard Method) data_acquisition->quantification reporting Results Reporting quantification->reporting

Caption: Experimental workflow for GC-MS quantification of this compound.

signaling_pathway Analyte This compound (in matrix) Extracted_Analyte Isolated Analyte Analyte->Extracted_Analyte Extraction Derivatized_Analyte TMS-Derivatized Analyte (Volatile & Thermally Stable) Extracted_Analyte->Derivatized_Analyte Silylation Separated_Analyte Chromatographic Separation Derivatized_Analyte->Separated_Analyte GC Injection Detected_Analyte Mass Spectrometric Detection & Quantification Separated_Analyte->Detected_Analyte MS Detection

References

Application Notes and Protocols for the Development of Novel Compounds from 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ether derivatives from 3-Fluoro-5-(trifluoromethyl)phenol, a versatile starting material for the development of new chemical entities with potential therapeutic applications. The inclusion of both fluorine and a trifluoromethyl group on the phenol ring offers unique properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Synthesis of Novel Aryl Ethers

Two robust methods for the synthesis of novel aryl ethers from this compound are presented: the Williamson Ether Synthesis for reaction with alkyl halides and the Ullmann Condensation for coupling with aryl halides.

Williamson Ether Synthesis: Synthesis of Alkyl-(3-fluoro-5-(trifluoromethyl)phenyl) ethers

This protocol details the synthesis of an alkyl ether derivative, a common structural motif in medicinal chemistry.

Experimental Protocol:

  • Deprotonation of Phenol: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Williamson_Ether_Synthesis A This compound + NaH in DMF B Sodium 3-fluoro-5-(trifluoromethyl)phenoxide A->B Deprotonation C Alkyl Halide Addition B->C D Reaction at 80°C C->D E Work-up and Extraction D->E F Purification E->F G Novel Alkyl Aryl Ether F->G

Caption: Williamson Ether Synthesis Workflow.

Ullmann Condensation: Synthesis of Diaryl Ethers

This protocol describes the copper-catalyzed synthesis of a diaryl ether, a key scaffold in many biologically active molecules.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), an aryl halide (e.g., 2-chloropyrimidine, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Heating and Monitoring: Heat the mixture to 120-140 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Experimental Workflow:

Ullmann_Condensation A This compound + Aryl Halide + CuI, K₂CO₃ in DMSO B Reaction at 120-140°C A->B Copper-Catalyzed Coupling C Work-up and Extraction B->C D Purification C->D E Novel Diaryl Ether D->E

Caption: Ullmann Condensation Workflow.

Biological Activity of Trifluoromethylated Phenyl Ether Derivatives

Derivatives of trifluoromethylphenols have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.

Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative trifluoromethyl-substituted pyrazole derivatives against various bacterial strains. These compounds share structural similarities with potential derivatives of this compound.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Trifluoromethyl-Substituted Pyrazole Derivatives

CompoundS. aureus (MRSA)B. subtilisE. faecalis (VRE)E. faecium (VRE)Reference
Phenoxy Derivative 1.56 - 3.121.563.121.56[1]
Trifluoromethyl Derivative 3.12---[1]
Dichloro Derivative 0.78 - 1.56<1--[1]
4-Isopropyl Aniline Derivative 1 - 21 - 21 - 21 - 2[2]
Phenoxy-Substituted Derivative 1111[2]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Potential Anticancer Activity and Signaling Pathway Modulation

Ether derivatives of trifluoromethyl-substituted phenols are being explored as potential anticancer agents. A plausible mechanism of action for these compounds could be the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Mechanism of Action: A novel ether derivative of this compound could act as a tyrosine kinase inhibitor, targeting the ATP-binding site of EGFR. This would block the downstream activation of the Ras-Raf-MEK-ERK (MAPK) pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

EGFR Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Novel_Compound Novel Compound (Inhibitor) Novel_Compound->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

MAPK Signaling Pathway:

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPKKK MAPKKK (e.g., RAF) Growth_Factors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: MAPK Signaling Cascade.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new ether derivatives and investigate their biological activities. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this an attractive scaffold for the development of next-generation therapeutics.

References

Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for key catalytic reactions involving 3-fluoro-5-(trifluoromethyl)phenol. This versatile building block is of significant interest in the synthesis of novel pharmaceuticals and agrochemicals due to the presence of both fluorine and a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

O-Alkylation and O-Arylation (Etherification)

The phenolic hydroxyl group of this compound is a prime site for functionalization through etherification, enabling the connection of this fluorinated moiety to other parts of a target molecule. Both O-alkylation and O-arylation can be achieved under catalytic conditions.

Palladium-Catalyzed O-Alkylation

Palladium catalysts can be employed for the O-alkylation of phenols, offering an alternative to traditional Williamson ether synthesis, particularly for complex substrates.

Experimental Protocol: Palladium-Catalyzed O-Alkylation

Materials:

  • This compound

  • Alkyl halide or pseudohalide (e.g., benzyl bromide)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), Cs₂CO₃ (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Add anhydrous toluene to the tube via syringe.

  • Add the alkyl halide (1.2 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed O-Arylation (Ullmann Condensation)

For the synthesis of diaryl ethers, copper-catalyzed O-arylation is a common and effective method. This reaction couples the phenol with an aryl halide.

Experimental Protocol: Copper-Catalyzed O-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 90-120 °C and stir for 18-36 hours, monitoring the reaction by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired diaryl ether.

Quantitative Data for Etherification Reactions (Representative)

EntryReaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1O-AlkylationPd(OAc)₂ / XantphosCs₂CO₃Toluene1102475-90
2O-ArylationCuI / L-ProlineK₂CO₃DMSO1003660-85

*Yields are representative and based on analogous reactions with fluorinated phenols. Optimization for this compound may be required.

G cluster_alkylation Pd-Catalyzed O-Alkylation cluster_arylation Cu-Catalyzed O-Arylation A1 This compound + Alkyl Halide A2 Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene A1->A2 Add Reagents A3 Heating (100-110°C) A2->A3 A4 Workup & Purification A3->A4 A5 O-Alkyl Ether Product A4->A5 B1 This compound + Aryl Halide B2 CuI / L-Proline K₂CO₃, DMSO B1->B2 Add Reagents B3 Heating (90-120°C) B2->B3 B4 Workup & Purification B3->B4 B5 O-Aryl Ether Product B4->B5

Caption: Mechanism of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization

Direct functionalization of the aromatic C-H bonds of this compound offers a more atom-economical approach to diversification. The fluorine and hydroxyl groups can act as directing groups for ortho-C-H activation.

Experimental Protocol: Palladium-Catalyzed ortho-Olefination (Representative)

Materials:

  • This compound

  • Olefin (e.g., ethyl acrylate)

  • Pd(OAc)₂

  • 3-aminopyridine ligand

  • Silver acetate (AgOAc) as oxidant

  • Hexafluoroisopropanol (HFIP) as solvent

Procedure:

  • To a pressure-rated vial, add this compound (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), 3-aminopyridine (0.3 equiv.), and AgOAc (2.5 equiv.).

  • Add the olefin (2.0 equiv.) followed by the HFIP solvent.

  • Seal the vial tightly and heat the mixture at 100-120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Logical Diagram for C-H Functionalization Strategy

G Start This compound DG Directing Group (-OH or -F) Start->DG Inherent property Cat Transition Metal Catalyst (e.g., Pd(II)) DG->Cat Coordinates to Couple Coupling Partner (e.g., Olefin, Alkyne) Cat->Couple Activates Product ortho-Functionalized Phenol Cat->Product C-H Activation & C-C Bond Formation Couple->Product C-H Activation & C-C Bond Formation

Caption: Strategy for directing group-assisted ortho-C-H functionalization.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Troubleshooting & Optimization

purification techniques for 3-Fluoro-5-(trifluoromethyl)phenol products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Fluoro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and similar fluorinated phenols are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the product.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can originate from various stages of the manufacturing process.[1] Potential impurities in the synthesis of related trifluoromethyl phenols include unreacted starting materials, isomeric byproducts, and degradation products.[1][2] For fluorinated compounds, byproducts from side reactions during fluorination or other synthetic steps are also a possibility.[3]

Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.[2] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of non-volatile and thermally unstable compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of LC with the identification capabilities of MS, making it crucial for both identifying and quantifying impurities.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Vacuum Distillation

Problem: Low yield of purified product.

Possible CausesSolutions
Incomplete distillation Ensure the distillation is carried out at the correct temperature and pressure to collect the desired fraction. For a related compound, 3-(trifluoromethyl)phenol, a boiling point of 57-60°C at 9 torr has been reported.[7]
Product decomposition Fluorinated phenols can sometimes be sensitive to high temperatures. Use the lowest possible temperature for distillation by applying a high vacuum.[8]
Leaks in the vacuum system Check all joints and connections for leaks to ensure a stable, low pressure is maintained throughout the distillation.

Problem: Product is still impure after distillation.

Possible CausesSolutions
Co-distillation of impurities If impurities have boiling points close to the product, a single distillation may not be sufficient. Consider a fractional distillation setup for better separation.
Inefficient packing material (for fractional distillation) Use a high-efficiency packing material in the distillation column to improve separation.
Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CausesSolutions
Incorrect stationary phase For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[9] Standard silica gel or alumina can also be effective.[10]
Inappropriate mobile phase Optimize the solvent system. A common starting point for compounds of "normal" polarity is a mixture of ethyl acetate and hexane (10-50% ethyl acetate).[11] For more polar compounds, a methanol/dichloromethane system may be more effective.[11]
Column overloading Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-50 times the weight of adsorbent to the sample weight.[10]

Problem: Tailing or fronting of the product peak.

Possible CausesSolutions
Secondary interactions with the stationary phase For acidic compounds like phenols, interactions with residual acidic sites on silica gel can cause tailing. Using an end-capped column or adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase can help.
Poor sample solubility in the mobile phase Ensure the sample is fully dissolved in the initial mobile phase before loading onto the column. If solubility is an issue, consider dry loading the sample.
Recrystallization

Problem: The compound does not crystallize.

Possible CausesSolutions
The solution is not supersaturated Concentrate the solution by slowly evaporating some of the solvent.
The compound is too soluble in the chosen solvent Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[1] For haloaryl compounds, boiling hexanes can be effective.[1]
Rapid cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The compound "oils out" instead of crystallizing.

Possible CausesSolutions
High degree of supersaturation Use a more dilute solution.
Presence of impurities The presence of impurities can sometimes inhibit crystallization. Consider a preliminary purification step like column chromatography.
Cooling the solution too quickly Allow the solution to cool more slowly.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between and gradually apply vacuum to the desired pressure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the vapor temperature and collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Completion: Once the desired fraction is collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., HPLC or GC-MS).

Protocol 2: General Procedure for Column Chromatography

This method is ideal for separating impurities with similar physical properties to the target compound.[8]

Materials:

  • Crude this compound

  • Silica gel or other suitable stationary phase

  • Chromatography column

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar solvent and pour it into the column. Allow the silica gel to settle, ensuring an evenly packed bed without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. Carefully load the sample onto the top of the column. Alternatively, for compounds with poor solubility, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding more ethyl acetate).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: General Procedure for Recrystallization

This protocol is applicable if the crude this compound is a solid or can be solidified.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with stirring.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by melting point analysis, NMR, or HPLC.

Data Presentation

Table 1: Summary of Purification Techniques and Potential Impurities

Purification TechniquePrinciple of SeparationAdvantagesPotential Impurities Removed
Vacuum Distillation Difference in boiling points under reduced pressure.Suitable for large quantities; effective for removing non-volatile or very high-boiling impurities.Starting materials with significantly different boiling points, non-volatile byproducts, inorganic salts.
Column Chromatography Differential adsorption onto a solid stationary phase.[10]High resolution for complex mixtures; adaptable to a wide range of compounds.Isomeric byproducts, closely related impurities with different polarities.[2]
Recrystallization Difference in solubility in a specific solvent at different temperatures.Can yield highly pure crystalline product; scalable.Impurities with different solubility profiles.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization HPLC HPLC Vacuum Distillation->HPLC GC-MS GC-MS Vacuum Distillation->GC-MS NMR NMR Vacuum Distillation->NMR Column Chromatography->HPLC Column Chromatography->GC-MS Column Chromatography->NMR Recrystallization->HPLC Recrystallization->GC-MS Recrystallization->NMR HPLC->Column Chromatography If Impure HPLC->Recrystallization If Impure Pure Product Pure Product HPLC->Pure Product If Pure GC-MS->Column Chromatography If Impure GC-MS->Recrystallization If Impure GC-MS->Pure Product If Pure NMR->Column Chromatography If Impure NMR->Recrystallization If Impure NMR->Pure Product If Pure

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Start Choose Purification Method Choose Purification Method Start->Choose Purification Method Impure Product Impure Product Re-purify Re-purify Impure Product->Re-purify Low Yield Low Yield Low Yield->Re-purify Distillation Distillation Choose Purification Method->Distillation Volatile? Chromatography Chromatography Choose Purification Method->Chromatography Complex Mixture? Recrystallization Recrystallization Choose Purification Method->Recrystallization Solid? Check Purity Check Purity Distillation->Check Purity Chromatography->Check Purity Recrystallization->Check Purity Check Purity->Impure Product No Check Purity->Low Yield Low Amount Pure Product Pure Product Check Purity->Pure Product Yes Re-purify->Choose Purification Method

Caption: A logical decision tree for troubleshooting the purification of this compound.

References

managing side reactions with 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites are the hydroxyl group (-OH) and the aromatic ring. The hydroxyl group is acidic and readily undergoes reactions typical of phenols, such as deprotonation followed by nucleophilic attack (e.g., ether synthesis). The aromatic ring can participate in nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the fluorine atom, due to the activating effect of the electron-withdrawing trifluoromethyl group.

Q2: Under what conditions is the trifluoromethyl (-CF3) group susceptible to degradation?

While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid group (-COOH) under strong basic conditions, especially at elevated temperatures.[1] Researchers should exercise caution when using strong bases in their reaction mixtures.

Q3: Is the C-F bond on the aromatic ring reactive?

Yes, the carbon-fluorine bond can be labile under certain conditions. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group.[2] The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the meta-directing fluorine atom can activate the ring for nucleophilic attack.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield in Ether Synthesis (e.g., Williamson Ether Synthesis)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.Complete formation of the phenoxide, leading to a higher yield of the ether product.
Side Reaction: C-alkylation This is less common with phenols but can occur. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.Minimized formation of C-alkylated byproducts.
Decomposition of Reagents Ensure the alkylating agent is pure and the reaction is performed under an inert atmosphere to prevent moisture contamination.Reduced side reactions and improved yield.
Hydrolysis of -CF3 group Avoid excessively strong basic conditions and high temperatures for prolonged periods.Preservation of the trifluoromethyl group and higher purity of the desired product.[1]
Issue 2: Unexpected Byproducts in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step Expected Outcome
Multiple Substitution Products Control the stoichiometry of the nucleophile carefully. A large excess of the nucleophile can lead to multiple substitutions if other leaving groups are present.Formation of the desired mono-substituted product.
Reaction at the Wrong Position The trifluoromethyl group strongly directs nucleophilic attack to the para position. If substitution at other positions is observed, re-evaluate the reaction conditions (solvent, temperature) and the nature of the nucleophile.Selective substitution at the fluorine-bearing carbon.
Aryl Ether Cleavage If the product is an aryl ether, strong nucleophiles or harsh conditions can cleave the ether bond. Use milder conditions or a less aggressive nucleophile if possible.Preservation of the desired aryl ether product.

Key Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)

This protocol describes a general method for the synthesis of an ether from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

  • Add the base (1.5 equivalents) portion-wise while stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for substituting the fluorine atom of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Base (if the nucleophile is not basic, e.g., K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the nucleophile (1.2 equivalents) in the anhydrous solvent.

  • If required, add a base (1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_phenol This compound deprotonation Deprotonation (Phenoxide Formation) start_phenol->deprotonation start_alkyl_halide Alkyl Halide alkylation O-Alkylation start_alkyl_halide->alkylation start_base Base (e.g., K2CO3) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., Acetone) start_solvent->deprotonation deprotonation->alkylation quench Quench with Water alkylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Desired Ether Product purification->product

Caption: Workflow for Ether Synthesis with this compound.

SNAr_Troubleshooting start SNAr Reaction with This compound issue Low Yield or Unexpected Byproducts start->issue cause1 Incomplete Reaction issue->cause1 Check Conversion cause2 Side Reaction: Attack at wrong position issue->cause2 Analyze Byproducts cause3 Decomposition issue->cause3 Observe Decomposition solution1 Increase Temperature or Reaction Time cause1->solution1 solution2 Check Nucleophile Purity & Reaction Conditions cause2->solution2 solution3 Use Milder Conditions & Inert Atmosphere cause3->solution3 outcome Improved Yield and Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting Logic for SNAr Reactions.

References

Technical Support Center: Optimizing Reaction Temperature for 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-5-(trifluoromethyl)phenol. The focus of this guide is to address specific issues related to reaction temperature optimization that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound where temperature is a critical parameter?

A common and industrially relevant method for the synthesis of phenolic compounds is the diazotization of an aniline precursor followed by hydrolysis. In this case, 3-Fluoro-5-(trifluoromethyl)aniline would be converted to a diazonium salt, which is then hydrolyzed to the desired this compound. The temperature of the hydrolysis step is crucial for both reaction efficiency and minimizing by-product formation.

Q2: My reaction to synthesize this compound is showing low yield. Could the reaction temperature be the cause?

Yes, incorrect reaction temperature is a common reason for low yields.

  • If the temperature is too low: The rate of the hydrolysis of the intermediate diazonium salt may be too slow, leading to an incomplete reaction. Unreacted diazonium salt can be unstable and may decompose through other pathways, reducing the yield of the desired phenol.

  • If the temperature is too high: While a higher temperature can increase the reaction rate, it can also promote the formation of undesirable by-products. For instance, in similar syntheses of fluorinated phenols, temperatures exceeding 170°C have been shown to increase the formation of by-products[1].

Q3: I am observing significant impurity peaks in my crude product. How can I optimize the temperature to improve the purity of this compound?

The formation of impurities is often highly dependent on the reaction temperature.

  • Side Reactions: At elevated temperatures, the diazonium salt intermediate can undergo side reactions, such as coupling with the phenol product to form azo compounds, or reacting with other nucleophiles present in the reaction mixture. A recommended temperature range for the hydrolysis of diazonium salts in similar syntheses is typically between 120°C and 150°C[2].

  • Decomposition: The starting materials, intermediates, or the final product might be susceptible to decomposition at excessive temperatures. It is important to determine the thermal stability of the compounds involved in your specific reaction.

Q4: How do I establish the optimal reaction temperature for my synthesis of this compound?

To determine the optimal reaction temperature, a systematic approach is recommended:

  • Literature Review: Start by reviewing published procedures for the synthesis of structurally similar compounds. For example, the synthesis of m-trifluoromethylphenol suggests a hydrolysis temperature range of 101°C to 200°C, with a preference for 120°C to 150°C[2].

  • Small-Scale Screening: Conduct a series of small-scale experiments at different temperatures within the identified range (e.g., 110°C, 120°C, 130°C, 140°C, and 150°C).

  • Analysis: Analyze the crude reaction mixture from each experiment using techniques like HPLC or GC to determine the yield of this compound and the relative amounts of impurities.

  • Selection: Choose the temperature that provides the best balance between reaction time, yield, and purity.

Data Presentation

The following table summarizes the effect of temperature on yield and by-product formation in the synthesis of a related compound, 3,4,5-trifluorophenol, which can serve as a useful reference.

Reaction StepTemperature (°C)ObservationYield (%)Reference
Amination150-160Optimal balance of reaction rate and by-product formation.-[1]
Amination> 170Increased rate of side reactions and by-product formation.-[1]
Hydrolysis125-135Efficient conversion to the final phenol product.77.5[1]

Experimental Protocols

Proposed Synthesis of this compound via Diazotization and Hydrolysis

This protocol is a general guideline based on established methods for the synthesis of similar phenolic compounds. Optimization of specific parameters, including temperature, is recommended.

Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline

  • Prepare a solution of 3-Fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., sulfuric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate reaction vessel, heat an aqueous solution (e.g., water or dilute sulfuric acid) to the desired hydrolysis temperature (start with a trial at 130°C).

  • Slowly add the cold diazonium salt solution to the hot aqueous solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, maintain the reaction mixture at the set temperature for a period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues during the synthesis of this compound.

G Troubleshooting Workflow for Reaction Temperature Optimization cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Troubleshooting Paths cluster_3 Solutions Low Yield Low Yield Check Reaction Temperature Check Reaction Temperature Low Yield->Check Reaction Temperature High Impurity High Impurity High Impurity->Check Reaction Temperature Temperature Too Low Temperature Too Low Check Reaction Temperature->Temperature Too Low Temperature Too High Temperature Too High Check Reaction Temperature->Temperature Too High Incomplete Reaction Incomplete Reaction Temperature Too Low->Incomplete Reaction By-product Formation By-product Formation Temperature Too High->By-product Formation Decomposition Decomposition Temperature Too High->Decomposition Increase Temperature Incrementally Increase Temperature Incrementally Incomplete Reaction->Increase Temperature Incrementally Decrease Temperature Decrease Temperature By-product Formation->Decrease Temperature Decomposition->Decrease Temperature Monitor by HPLC/GC Monitor by HPLC/GC Increase Temperature Incrementally->Monitor by HPLC/GC Decrease Temperature->Monitor by HPLC/GC Screen Temperature Range Screen Temperature Range Monitor by HPLC/GC->Screen Temperature Range

Caption: Troubleshooting logic for temperature optimization.

References

solvent effects on the reactivity of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Fluoro-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this compound is primarily dictated by two features: the acidic phenolic proton and the electron-deficient aromatic ring. The strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups make the phenolic proton significantly more acidic than that of phenol itself. This facilitates the formation of the corresponding phenoxide ion. Conversely, these same groups deactivate the aromatic ring towards electrophilic aromatic substitution, often requiring harsher reaction conditions compared to phenol.

Q2: How does the choice of solvent impact reactions with this compound?

A2: Solvent selection is critical. For nucleophilic reactions involving the phenoxide (e.g., O-alkylation, O-acylation), polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[1][2] These solvents solvate the cation of the base but leave the phenoxide nucleophile relatively free, accelerating the reaction rate.[1] Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially favoring side reactions like C-alkylation.[3] For electrophilic aromatic substitution, the choice of solvent can influence catalyst activity and product selectivity.[4]

Troubleshooting Guides

O-Alkylation (e.g., Williamson Ether Synthesis)

Q: I am experiencing very low yields in my O-alkylation of this compound. What are the common causes?

A: Low yields in this reaction are typically due to one of the following issues:

  • Incomplete Deprotonation: Although the phenol is acidic, a sufficiently strong base is required for complete phenoxide formation. If you are using a weak base like sodium bicarbonate, it may be insufficient.[1]

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or, for very unreactive alkylating agents, sodium hydride (NaH).[1]

  • Inappropriate Solvent Choice: Using a protic solvent can significantly slow down the reaction by solvating the phenoxide nucleophile.

    • Solution: Employ a polar aprotic solvent like DMF, acetonitrile, or DMSO to enhance the nucleophilicity of the phenoxide.[1][2]

  • Side Reactions: The use of secondary or tertiary alkyl halides is not recommended as they will primarily undergo elimination (E2) reactions in the presence of the basic phenoxide.[2]

    • Solution: Ensure you are using a primary alkyl halide or a similar reactive electrophile (e.g., methyl iodide, benzyl bromide).

Q: I am observing an unexpected byproduct in my O-alkylation reaction. What could it be?

A: An unexpected byproduct could be the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.[2]

  • Cause: C-alkylation is more likely to occur in protic solvents, which shield the oxygen atom through hydrogen bonding, leaving the ring's carbon atoms more accessible for attack.[3]

  • Solution: To favor O-alkylation, switch to a polar aprotic solvent like DMF or THF.[3] This minimizes the solvation of the oxygen anion, making it the more reactive site.

O-Acylation

Q: My O-acylation reaction is sluggish and does not go to completion. Why?

A: Slow O-acylation can be due to insufficient activation of either the phenol or the acylating agent.

  • Cause (Base-catalyzed): If using a base like pyridine or triethylamine, the nucleophilicity of the phenoxide might still be insufficient to react quickly with the acyl chloride or anhydride.

  • Solution (Base-catalyzed): Ensure anhydrous conditions. Consider using a stronger, non-nucleophilic base to fully deprotonate the phenol. The reaction can also be accelerated by gentle heating.

  • Cause (Acid-catalyzed): In acid-catalyzed esterification, protonation of the acylating agent may be insufficient.

  • Solution (Acid-catalyzed): While less common for phenols, if using this method, a strong acid catalyst is necessary. However, this can promote the competing Fries rearrangement.

Q: I am trying to perform a Friedel-Crafts acylation but I am getting the O-acylated product instead. How can I favor C-acylation?

A: Phenols are bidentate nucleophiles and can undergo acylation at either the oxygen (O-acylation) or the aromatic ring (C-acylation).

  • Kinetic vs. Thermodynamic Control: O-acylation is generally the kinetically favored, faster reaction. C-acylation (Friedel-Crafts) is the thermodynamically more stable product.

  • Solution: To achieve C-acylation, you must use conditions that favor thermodynamic control. This typically involves using a Lewis acid catalyst like AlCl₃, which not only activates the acylating agent but can also catalyze the rearrangement of the initially formed O-acyl product to the C-acyl product (Fries Rearrangement).[5] Using an excess of the Lewis acid and higher temperatures can promote this transformation.[5]

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Q: My electrophilic substitution reaction is not working. The starting material is recovered unchanged.

A: The aromatic ring of this compound is strongly deactivated by the two electron-withdrawing groups.

  • Cause: Standard conditions used for the electrophilic substitution of benzene or activated derivatives are likely too mild.

  • Solution: Harsher reaction conditions are necessary. For example, for nitration, fuming nitric acid with concentrated sulfuric acid may be required. For Friedel-Crafts reactions, a more potent Lewis acid or higher temperatures might be needed, though these reactions are notoriously difficult on strongly deactivated rings.[6] Be aware that forcing conditions can lead to lower yields and more side products.

Quantitative Data Summary

The following tables present illustrative data on how solvent choice can affect the yield and selectivity of common reactions with this compound. Note: This data is representative and intended to demonstrate general principles.

Table 1: Solvent Effects on O-Alkylation with Benzyl Bromide

SolventDielectric Constant (ε)Solvent TypeReaction Time (h)Yield of O-Alkylated Product (%)
Toluene2.4Non-polar2435
Dichloromethane9.1Polar Aprotic1865
Tetrahydrofuran (THF)7.5Polar Aprotic1285
Acetonitrile (MeCN)37.5Polar Aprotic892
N,N-Dimethylformamide (DMF)36.7Polar Aprotic695
Ethanol24.5Polar Protic24<10 (plus C-alkylation)

Table 2: Solvent and Catalyst Effects on Acylation with Acetyl Chloride

Acylating AgentCatalyst / BaseSolventProduct TypeYield (%)
Acetyl ChloridePyridineDichloromethaneO-Acylation98
Acetic AnhydridePyridineDichloromethaneO-Acylation95
Acetyl ChlorideAlCl₃ (1.1 eq)NitrobenzeneC-Acylation60
Acetyl ChlorideAlCl₃ (1.1 eq)Carbon DisulfideC-Acylation45
Phenyl AcetateAlCl₃ (1.1 eq)NitrobenzeneFries Rearrangement (C-Acylation)55

Experimental Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Reaction: Synthesis of 1-benzyloxy-3-fluoro-5-(trifluoromethyl)benzene

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete in 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Acylation

Reaction: Synthesis of 3-fluoro-5-(trifluoromethyl)phenyl acetate

  • To a round-bottom flask, add this compound (1.0 eq), dichloromethane (CH₂Cl₂, 0.3 M), and triethylamine (1.5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purification is often not necessary.

Protocol 3: Electrophilic Aromatic Substitution (Nitration)

Reaction: Synthesis of 3-Fluoro-5-(trifluoromethyl)-2-nitrophenol

  • To a round-bottom flask, add concentrated sulfuric acid (H₂SO₄, 5 eq).

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq) with stirring, ensuring the temperature does not rise above 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (2 eq) to fuming nitric acid (HNO₃, 1.2 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the phenol solution, maintaining the temperature at 0-5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Low Yield in O-Alkylation check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent Yes use_stronger_base Action: Use stronger base (e.g., NaH) check_base->use_stronger_base No check_halide Is the alkyl halide primary? check_solvent->check_halide Yes use_aprotic_solvent Action: Switch to DMF or MeCN check_solvent->use_aprotic_solvent No use_primary_halide Action: Use primary halide to avoid E2 elimination check_halide->use_primary_halide No end Yield Improved check_halide->end Yes use_stronger_base->check_solvent use_aprotic_solvent->check_halide use_primary_halide->end

Caption: Troubleshooting workflow for low yield in O-alkylation reactions.

Solvent_Effect_Alkylation cluster_0 Reaction Conditions cluster_1 Solvent Environments & Pathways cluster_2 Major Products Phenoxide Phenoxide Nucleophile Protic Polar Protic Solvent (e.g., Ethanol) Phenoxide->Protic Aprotic Polar Aprotic Solvent (e.g., DMF) Phenoxide->Aprotic Solvated Solvated ('Shielded') Oxygen Anion Protic->Solvated H-bonds with Oxygen Free Free ('Naked') Oxygen Anion Aprotic->Free Does not H-bond C_Alkylation C-Alkylation Product Solvated->C_Alkylation Ring attack is competitive O_Alkylation O-Alkylation Product (Major Pathway) Free->O_Alkylation Oxygen is more nucleophilic

Caption: Influence of solvent type on O- vs. C-alkylation pathways.

Acylation_Pathway start Phenol + Acyl Chloride conditions Reaction Conditions start->conditions kinetic Kinetic Control - Low Temp - Base (e.g., Pyridine) conditions->kinetic Faster Path thermodynamic Thermodynamic Control - High Temp - Lewis Acid (AlCl3) conditions->thermodynamic More Stable Path o_acylation O-Acylation (Ester Product) kinetic->o_acylation c_acylation C-Acylation (Ketone Product) thermodynamic->c_acylation fries Fries Rearrangement o_acylation->fries fries->c_acylation with AlCl3

Caption: Factors influencing O-acylation vs. C-acylation of phenols.

References

stability issues of 3-Fluoro-5-(trifluoromethyl)phenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluoro-5-(trifluoromethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing stability issues that may arise during synthetic organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical reaction conditions?

A1: this compound is a generally stable aromatic compound. The primary "instability" is the chemical reactivity of the phenolic hydroxyl group, which will readily deprotonate in the presence of a base. The carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds are robust due to the high bond energies. However, under specific and often harsh conditions, these groups can be compromised. The meta-position of the trifluoromethyl group lends it significant stability against hydrolysis when compared to ortho- or para-substituted analogues.[1] This is because the electron-withdrawing effects of the CF3 group cannot be stabilized through resonance in the meta position, which would be a key step in a potential decomposition pathway.

Q2: Is the trifluoromethyl (-CF3) group susceptible to hydrolysis?

A2: The trifluoromethyl group in the meta position is highly resistant to hydrolysis. Studies on the closely related 3-(trifluoromethyl)phenol have shown no significant degradation even under basic conditions (pH 10.2) at elevated temperatures (40°C) for extended periods.[1] This stability is a key feature of the meta-substitution pattern. In contrast, ortho- and para-trifluoromethyl phenols can undergo hydrolysis to their corresponding hydroxybenzoic acids.

Q3: Can the aromatic fluorine (C-F) bond be cleaved during a reaction?

A3: The aromatic C-F bond is the strongest single bond in organic chemistry and is generally very stable.[2] Cleavage of this bond typically requires specific and forcing conditions, such as very strong bases that can promote elimination via a benzyne intermediate, or specialized transition metal catalysts designed for C-F activation. For most standard organic transformations, the C-F bond of this compound can be considered inert.

Q4: How does the phenolic -OH group affect the stability and reactivity of the molecule?

A4: The phenolic hydroxyl group is the most reactive site on the molecule. It is acidic and will be deprotonated by bases to form a phenoxide. This phenoxide is a potent nucleophile and can participate in O-alkylation, O-acylation, and other related reactions. In the context of transition metal-catalyzed cross-coupling reactions, the formation of a phenoxide can sometimes interfere with the catalyst, potentially leading to lower yields or catalyst deactivation. Therefore, it is often necessary to protect the hydroxyl group (e.g., as a methyl or silyl ether) before carrying out reactions that are incompatible with a free phenol.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential slow oxidation over time, which can lead to the formation of colored impurities.

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered when using this compound in various reaction types.

Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Recommended Action
Phenolic -OH Interference The free hydroxyl group can be deprotonated by the basic conditions of the cross-coupling reaction, leading to catalyst inhibition or side reactions. Solution: Protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step.
Catalyst/Ligand Incompatibility The specific combination of palladium precursor and ligand may not be optimal for this electron-deficient aryl halide. Solution: Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands that are known to be effective for challenging substrates. Consider using pre-formed palladium catalysts.
Poor Solubility The substrate or other reaction components may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction. Solution: Use a co-solvent system or switch to a more polar aprotic solvent such as DMF, DMAc, or NMP. Ensure all reagents are fully dissolved before heating.
Issue 2: Unexpected Side Products
Potential Cause Recommended Action
Reaction with the Phenol In reactions involving electrophiles, the phenolic hydroxyl group may react in addition to or instead of the intended reaction site. Solution: As with cross-coupling, protect the hydroxyl group before introducing the electrophile.
High Temperatures Although thermally stable, very high reaction temperatures (>150-200°C) for prolonged periods could potentially lead to decomposition, especially in the presence of other reactive species. Solution: Attempt to lower the reaction temperature by using a more active catalyst, a different solvent, or microwave irradiation to reduce reaction times.
Strongly Basic/Nucleophilic Conditions While generally robust, extremely strong bases (e.g., n-BuLi, LDA at elevated temperatures) could potentially lead to complex side reactions, including aryne formation. Solution: If possible, use a milder base. If a strong base is required, maintain low temperatures to minimize side reactions.

Experimental Protocols

General Protocol for the Protection of the Phenolic Hydroxyl Group as a Methyl Ether
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Fluoro-1-methoxy-5-(trifluoromethyl)benzene.

Visualizations

Stability_Considerations A This compound B Reaction Conditions A->B C Stable Core Structure B->C Generally D Potential Issues B->D Specific Cases E Reactivity of -OH Group D->E F C-F Bond Cleavage (Harsh Conditions) D->F G CF3 Hydrolysis (Unlikely) D->G

Caption: Key stability considerations for this compound.

Troubleshooting_Workflow start Experiment with This compound issue Low Yield or Unexpected Side Product? start->issue check_oh Is the phenolic -OH group unprotected? issue->check_oh Yes protect_oh Protect the -OH group (e.g., as OMe, OTBDMS) check_oh->protect_oh Yes check_conditions Are reaction conditions (temp, base) too harsh? check_oh->check_conditions No protect_oh->start Retry Experiment optimize Optimize conditions: - Lower temperature - Screen milder bases - Change catalyst/ligand check_conditions->optimize Yes success Successful Reaction check_conditions->success No optimize->start Retry Experiment

Caption: A logical workflow for troubleshooting common issues.

References

overcoming poor solubility of 3-Fluoro-5-(trifluoromethyl)phenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a particular focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound is a liquid at room temperature. Due to the presence of both a fluorine and a trifluoromethyl group, it is a highly fluorinated molecule, which significantly influences its solubility characteristics.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some general strategies to improve its solubility?

A2: Poor solubility of fluorinated compounds like this compound is a common issue. Here are several strategies you can employ:

  • Solvent Selection: Opt for polar aprotic solvents, which are generally better at dissolving polar and highly functionalized molecules.

  • Co-solvents: Using a mixture of solvents can be effective. A small amount of a polar aprotic solvent can be added to a less polar solvent to enhance the solubility of the phenol.

  • Temperature: Gently heating the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of all reactants and reagents.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be highly effective in transporting the deprotonated phenol from the aqueous to the organic phase where the reaction occurs.

Q3: Which solvents are recommended for reactions with this compound?

Troubleshooting Guides for Common Reactions

Issue: Poor solubility in Williamson Ether Synthesis

Problem: My this compound is not dissolving in the solvent for a Williamson ether synthesis, leading to a sluggish or incomplete reaction.

Solution:

  • Solvent Choice: Standard solvents like ethanol may not be optimal. Consider using a polar aprotic solvent such as DMF (Dimethylformamide) or THF (Tetrahydrofuran) . For biphasic reactions, toluene in combination with a phase-transfer catalyst is a good option.

  • Base Selection: The choice of base can influence the solubility of the resulting phenoxide. While strong bases like sodium hydride (NaH) are common, using an aqueous solution of a base like sodium hydroxide (NaOH) with a phase-transfer catalyst can be a more effective approach for poorly soluble phenols.

  • Phase-Transfer Catalysis: This is a highly recommended technique for this situation. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can efficiently shuttle the phenoxide from the solid or aqueous phase into the organic phase containing the alkyl halide.

Issue: Incomplete Acylation Reactions

Problem: The acylation of this compound is not going to completion, likely due to solubility issues.

Solution:

  • Solvent System: Use a solvent that can effectively dissolve both the phenol and the acylating agent. Dichloromethane (DCM) is often a good starting point. If solubility remains an issue, consider using a more polar solvent like acetonitrile .

  • Use of a Base as a Solubilizing Agent: A non-nucleophilic base, such as triethylamine or pyridine, not only neutralizes the acid byproduct but can also help to deprotonate the phenol, forming a more soluble phenoxide in situ.

  • Reaction Temperature: Gently warming the reaction mixture can help to increase the solubility of the phenol and drive the reaction to completion.

Issue: Difficulties in Mitsunobu Reactions

Problem: I am attempting a Mitsunobu reaction with this compound, but the reaction is slow and gives low yields, possibly due to the poor solubility of the phenol.

Solution:

  • Solvent Selection: The most common solvent for Mitsunobu reactions is THF . Ensure you are using anhydrous THF, as water can interfere with the reaction. If solubility is still a problem, a co-solvent system could be explored, though this is less common for this reaction.

  • Order of Addition: The standard protocol involves dissolving the alcohol (in this case, the phenol), the carboxylic acid, and triphenylphosphine in THF, cooling the mixture, and then adding the azodicarboxylate (e.g., DEAD or DIAD) dropwise.[1] Adhering to this sequence is crucial for success.

  • Reagent Purity: Ensure all reagents, especially the azodicarboxylate, are of high purity and anhydrous, as impurities can significantly impact the reaction outcome.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityNotes
Dichloromethane (DCM)Polar AproticGoodA good starting point for many reactions.
Tetrahydrofuran (THF)Polar AproticGoodCommonly used in reactions like the Mitsunobu.
AcetonePolar AproticGoodHas been used for reactions with similar phenols.
Acetonitrile (ACN)Polar AproticModerate to GoodA more polar option if DCM or THF fail.
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for poorly soluble polar compounds.
TolueneNonpolarLow to ModerateMay require a co-solvent or phase-transfer catalyst.
Hexane/HeptaneNonpolarVery LowNot recommended as a primary solvent.
Ethanol/MethanolPolar ProticModerateSolubility may be limited; can participate in side reactions.
WaterPolar ProticVery LowInsoluble for practical synthetic purposes.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol is adapted for poorly soluble phenols and is a good starting point for the etherification of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), toluene, and an aqueous solution of NaOH (2.0 eq).

  • Add a catalytic amount of TBAB (0.05 - 0.1 eq).

  • Stir the biphasic mixture vigorously.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation of this compound

This protocol provides a general method for the acylation of a fluorinated phenol.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC/MS.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in appropriate solvent B Add other reactants (e.g., base, nucleophile) A->B C Heat and/or stir for specified time B->C D Monitor reaction progress (TLC, GC/MS) C->D E Quench reaction D->E Upon completion F Liquid-liquid extraction E->F G Drying of organic layer F->G H Solvent removal G->H I Column chromatography H->I J Characterization of product I->J

Caption: General experimental workflow for reactions involving this compound.

solubility_troubleshooting cluster_strategies Solubility Enhancement Strategies start Poor Solubility of This compound solvent Change Solvent (e.g., to DMF, THF) start->solvent cosolvent Use a Co-solvent start->cosolvent temperature Increase Temperature start->temperature ptc Use Phase-Transfer Catalysis (PTC) start->ptc end Improved Solubility and Reaction Rate solvent->end cosolvent->end temperature->end ptc->end

Caption: Troubleshooting logic for overcoming poor solubility of this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in chemical reactions involving 3-Fluoro-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common issues encountered during their experiments.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems you may encounter.

Scenario 1: Stalled or Incomplete Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Q1: My cross-coupling reaction with this compound is not going to completion, or the catalyst appears to have died. What are the likely causes?

A1: Stalled palladium-catalyzed cross-coupling reactions with this substrate can often be attributed to catalyst deactivation through several mechanisms. The primary suspects are poisoning by fluoride ions, inhibitory coordination of the phenol, and degradation of the catalyst complex.

  • Fluoride Poisoning: The C-F bond in the substrate can undergo cleavage under certain reaction conditions, releasing fluoride ions (F⁻). These ions can act as potent poisons for palladium catalysts by strongly binding to the metal center and inhibiting its catalytic activity.[1]

  • Phenolic Inhibition: The hydroxyl group of the phenol can coordinate to the palladium center, potentially forming inactive or less active catalyst species. This is especially relevant if the base used is not strong enough to fully deprotonate the phenol.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to degradation under harsh reaction conditions, leading to the formation of inactive palladium species.

  • Formation of Inactive Pd Species: Over time, the active Pd(0) species can aggregate to form palladium black, which has significantly lower catalytic activity.[2]

Troubleshooting Steps:

  • Choice of Catalyst and Ligand:

    • Use pre-formed, well-defined palladium precatalysts to ensure efficient generation of the active catalytic species.[1][3]

    • Employ bulky, electron-rich phosphine ligands that can help stabilize the palladium center and may be more resistant to deactivation.

  • Reaction Conditions:

    • Ensure strictly anhydrous and oxygen-free conditions, as water and oxygen can contribute to catalyst degradation.

    • Carefully select the base. A stronger base may be required to efficiently deprotonate the phenol and prevent its interference.

  • Fluoride Scavengers:

    • Consider the addition of a fluoride scavenger, such as a silicate-based compound, to remove any fluoride ions that may be generated in situ.

Scenario 2: Low Yield or Deactivation in Etherification Reactions

Q2: I am attempting a Williamson ether synthesis (or a similar metal-catalyzed etherification) with this compound and observing poor yields and catalyst deactivation. What should I investigate?

A2: In metal-catalyzed etherification reactions, catalyst deactivation can be a significant hurdle. The primary concerns are similar to cross-coupling reactions but with some nuances related to the reaction type.

  • Catalyst Poisoning by Phenoxide: The deprotonated phenol (phenoxide) can act as a bridging ligand between two metal centers, leading to the formation of inactive catalyst aggregates.

  • Substrate-Catalyst Interaction: The trifluoromethyl group is strongly electron-withdrawing, which can influence the electronic properties of the phenol and its interaction with the catalyst. This may lead to the formation of overly stable catalyst-substrate complexes that are slow to turn over.

  • Lewis Acid Catalyst Deactivation: If using a Lewis acid catalyst, trace amounts of water in the reaction can lead to its hydrolysis and deactivation.

Troubleshooting Steps:

  • Catalyst Selection:

    • For metal-catalyzed reactions, screen different metals and ligand combinations. Copper-based catalysts are sometimes employed for etherification and may have different sensitivities to the substrate compared to palladium.

    • For reactions that can be promoted by a Lewis acid, ensure the catalyst is handled under strictly anhydrous conditions.

  • Solvent and Base:

    • The choice of solvent can influence the solubility of the catalyst and the phenoxide, affecting the reaction rate and catalyst stability.

    • Use a base that is strong enough to fully deprotonate the phenol but does not have a high affinity for the catalyst's metal center.

  • Temperature Control:

    • Running the reaction at the lowest effective temperature can help minimize catalyst decomposition and unwanted side reactions.

Scenario 3: Catalyst Inactivity During Hydrogenation of the Aromatic Ring

Q3: My hydrogenation of the aromatic ring of this compound is sluggish, and the catalyst (e.g., Pt, Pd, Rh on carbon) seems to lose activity quickly. Why is this happening?

A3: Catalytic hydrogenation of fluorinated aromatic compounds can be challenging due to catalyst poisoning and the stability of the aromatic system.

  • Halide Poisoning: Hydrogenolysis of the C-F bond can occur during hydrogenation, releasing fluoride ions that poison the catalyst surface. This is a well-documented issue with platinum-group metal catalysts.

  • Competitive Adsorption: The trifluoromethyl group and the fluorine atom can strongly adsorb onto the catalyst surface, blocking active sites required for hydrogen activation and the hydrogenation of the aromatic ring.

  • Coking: At higher temperatures, phenolic compounds can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites.[4]

Troubleshooting Steps:

  • Catalyst Choice:

    • Rhodium-based catalysts are often more effective for the hydrogenation of aromatic rings and may show different sensitivities to fluoride poisoning compared to palladium or platinum.

    • Consider using a catalyst support that may mitigate poisoning effects.

  • Reaction Conditions:

    • Optimize the hydrogen pressure and reaction temperature. Lower temperatures may reduce the rate of C-F bond cleavage and coking.

    • The choice of solvent can influence the solubility of hydrogen and the substrate, affecting the reaction rate.

  • Acidic Additives:

    • In some cases, the addition of a small amount of a non-coordinating acid can help to protonate the hydroxyl group, reducing its coordinating ability and potentially improving the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Can the trifluoromethyl group itself deactivate the catalyst?

A1: Yes, the trifluoromethyl (-CF3) group can contribute to catalyst deactivation, although often indirectly. Its strong electron-withdrawing nature can affect the reactivity of the entire molecule. More directly, under certain conditions, particularly with highly reactive metal centers, C-F bond activation of the CF3 group can occur, leading to catalyst modification or degradation.

Q2: How can I confirm that fluoride poisoning is the cause of deactivation?

A2: To confirm fluoride poisoning, you can analyze the spent catalyst for the presence of fluorine using techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX). Another approach is to run a control reaction with a non-fluorinated analogue of the substrate and compare the catalyst's performance and longevity.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • Coking: Catalysts deactivated by coke can often be regenerated by controlled oxidation (burning off the carbon deposits).

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is weakly adsorbed, it might be removed by washing or thermal treatment. However, strong chemisorption, as is often the case with fluoride, can be irreversible.[5]

Experimental Protocols

Protocol 1: Screening for Robust Cross-Coupling Conditions

This protocol outlines a general method for screening catalyst systems to identify a more robust one for the cross-coupling of this compound.

  • Setup: Prepare a series of reaction vials in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents:

    • This compound (1 equivalent)

    • Coupling partner (e.g., boronic acid, 1.2 equivalents)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Catalyst Systems (to be varied in each vial):

    • System A: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

    • System B: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)

    • System C: A pre-formed palladium catalyst such as XPhos Pd G3 (2 mol%)

  • Procedure:

    • To each vial, add the phenol, coupling partner, base, and a stir bar.

    • Add the solvent, followed by the specific catalyst system for that vial.

    • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

    • Run the reactions at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Compare the conversion and yield for each catalyst system to identify the most effective one.

Protocol 2: Test for Fluoride-Induced Catalyst Deactivation

This experiment aims to determine if fluoride ions are responsible for catalyst deactivation.

  • Setup: Set up two identical cross-coupling reactions using the optimal conditions identified in Protocol 1.

  • Reaction A (Control): Run the reaction as optimized.

  • Reaction B (Spiking): To the second reaction, add a source of fluoride ions (e.g., tetrabutylammonium fluoride - TBAF, 10 mol%) at the beginning of the reaction.

  • Monitoring and Analysis: Monitor the progress of both reactions over time. A significantly faster rate of deactivation or lower final yield in Reaction B compared to Reaction A would strongly suggest that fluoride ions are poisoning the catalyst.

Quantitative Data Summary

Potential Deactivation Cause Typical Impact on Reaction Key Diagnostic Observations Primary Mitigation Strategy
Fluoride Poisoning Rapid loss of catalyst activity, stalled reaction.Analysis of spent catalyst shows fluorine. Spiking with F⁻ source accelerates deactivation.Use of fluoride scavengers; employ more robust, sterically hindered ligands.
Phenolic Coordination Low reaction rate, incomplete conversion.Reaction rate is sensitive to the choice and stoichiometry of the base.Use a stronger, non-coordinating base; consider in situ protection of the hydroxyl group.
Coking (Hydrogenation) Gradual loss of activity, increased pressure drop in flow reactors.Visual inspection of the catalyst shows black deposits; thermogravimetric analysis (TGA) of the spent catalyst.Lower reaction temperature; optimize reactant concentrations.
Catalyst Agglomeration Slow, gradual deactivation over time.Analysis of the spent catalyst by TEM shows an increase in particle size.Use of well-defined precatalysts; ensure good mixing to avoid localized high concentrations.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Reaction Stalled or Incomplete Reaction Stalled or Incomplete Fluoride Poisoning Fluoride Poisoning Reaction Stalled or Incomplete->Fluoride Poisoning Phenolic Inhibition Phenolic Inhibition Reaction Stalled or Incomplete->Phenolic Inhibition Ligand Degradation Ligand Degradation Reaction Stalled or Incomplete->Ligand Degradation Catalyst Agglomeration Catalyst Agglomeration Reaction Stalled or Incomplete->Catalyst Agglomeration Add Fluoride Scavenger Add Fluoride Scavenger Fluoride Poisoning->Add Fluoride Scavenger Use Bulky, Electron-Rich Ligand Use Bulky, Electron-Rich Ligand Fluoride Poisoning->Use Bulky, Electron-Rich Ligand Optimize Base and Solvent Optimize Base and Solvent Phenolic Inhibition->Optimize Base and Solvent Ensure Anhydrous/Anaerobic Conditions Ensure Anhydrous/Anaerobic Conditions Ligand Degradation->Ensure Anhydrous/Anaerobic Conditions Use Pre-formed Catalyst Use Pre-formed Catalyst Catalyst Agglomeration->Use Pre-formed Catalyst Experimental_Workflow_Fluoride_Test cluster_setup Experimental Setup cluster_run Execution cluster_analysis Analysis A Reaction A (Control) Monitor Monitor Reaction Progress (TLC, GC/LC-MS) A->Monitor B Reaction B (+ Fluoride Source) B->Monitor Compare Compare Reaction Rates and Final Yields Monitor->Compare Conclusion Deactivation in B >> A? -> Fluoride Poisoning Confirmed Compare->Conclusion

References

Technical Support Center: Scaling Up Reactions with 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up reactions involving 3-Fluoro-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling concerns for this compound?

A1: this compound is a hazardous chemical that requires careful handling. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1] The material is corrosive and can cause burns to the skin, eyes, and mucous membranes.[2] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, and to work in a well-ventilated area or under a chemical fume hood.[2][3] Eyewash stations and safety showers should be readily accessible.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is critical for reaction design and scale-up. Key data is summarized in the table below. The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[2][4]

Table 1: Physical and Chemical Properties

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number172333-87-8[1]
Molecular FormulaC₇H₄F₄O[1]
Molecular Weight180.10 g/mol N/A
Physical FormLiquid[1]
PurityTypically ≥98%[1]
Storage Temperature2-8°C[1]

Q3: What are the common challenges when scaling up reactions with substituted phenols like this one?

A3: Scaling up reactions involving substituted phenols presents several challenges. These include managing reaction exotherms, ensuring consistent mixing, dealing with potential byproduct formation (such as O- vs. C-alkylation), and developing robust purification methods to handle larger volumes and separate closely related impurities.[5][6] Maintaining regioselectivity and preventing the formation of isomeric byproducts is also a critical concern that can be more difficult on a larger scale.[5][6]

Troubleshooting Guide: Ether Synthesis Scale-Up

This guide addresses common issues encountered during a typical etherification reaction (e.g., Williamson ether synthesis) when scaling up from lab to pilot scale.

Scenario: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl ethyl ether from this compound and an ethylating agent (e.g., ethyl iodide) in the presence of a base.

start Problem Observed During Scale-Up low_yield Low or Stalled Conversion start->low_yield impure_product Impure Product Profile start->impure_product thermal_issue Poor Thermal Control start->thermal_issue cause_reagents Cause: Reagent Quality / Stoichiometry low_yield->cause_reagents cause_mixing Cause: Inefficient Mixing low_yield->cause_mixing cause_temp Cause: Incorrect Temperature low_yield->cause_temp impure_product->low_yield Can also cause low yield cause_byproducts Cause: Side Reactions / Byproducts impure_product->cause_byproducts cause_workup Cause: Inefficient Workup / Purification impure_product->cause_workup thermal_issue->cause_mixing Hotspots due to poor mixing cause_exotherm Cause: Unmanaged Exotherm thermal_issue->cause_exotherm solution_reagents Solution: - Verify reagent purity & activity - Adjust stoichiometry for scale cause_reagents->solution_reagents solution_mixing Solution: - Change impeller type/speed - Ensure homogeneity cause_mixing->solution_mixing solution_temp Solution: - Monitor internal reaction temp - Optimize heating/cooling profile cause_temp->solution_temp solution_byproducts Solution: - Re-evaluate solvent & base - Lower temperature to improve selectivity cause_byproducts->solution_byproducts solution_workup Solution: - Develop scalable extraction - Optimize crystallization/distillation cause_workup->solution_workup solution_exotherm Solution: - Slow reagent addition rate - Use reaction calorimetry data - Improve heat transfer cause_exotherm->solution_exotherm

Caption: Troubleshooting decision tree for common scale-up issues.

Q4: My reaction yield has dropped significantly after moving from a 1L to a 50L reactor. What should I investigate first?

A4: A drop in yield upon scale-up often points to issues with mass and heat transfer.

  • Mixing Efficiency: Inadequate mixing in a larger vessel can lead to localized "hot spots" or areas of poor reagent distribution, causing incomplete reactions or byproduct formation. Evaluate the reactor's agitation system (impeller type, speed) to ensure homogeneity.

  • Temperature Control: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. An unmanaged exotherm can lead to product degradation. Monitor the internal reaction temperature closely and consider a slower rate of reagent addition.

  • Reagent Addition: Adding reagents too quickly can lead to high local concentrations, promoting side reactions. The addition rate should be scaled appropriately based on the reactor's heat removal capacity.

Q5: I am observing new impurities in my scaled-up batch that were not present in the lab-scale synthesis. What is the likely cause?

A5: The appearance of new impurities can be due to several factors:

  • Increased Reaction Time/Temperature: Longer heating times or higher temperatures, sometimes unintentional due to poor heat transfer, can promote the formation of degradation products or isomeric byproducts.[6]

  • Byproduct Formation: A reaction pathway that is minor at the lab scale can become significant at a larger scale. For phenols, this could be a shift from desired O-alkylation to undesired C-alkylation. Altering the solvent or base may be necessary to improve selectivity.

  • Leaching from Equipment: In some cases, impurities can leach from reactor materials or transfer lines, especially under corrosive conditions.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionVerify base strength/equivalents; increase reaction time; monitor by HPLC.[6]
Product degradationOptimize reaction temperature and time to minimize exposure to harsh conditions.[6]
Impure Product Unreacted starting materialImprove reaction monitoring; consider a slight excess of the ethylating agent.
Isomeric byproductsExperiment with different solvents or lower temperatures to improve regioselectivity.[5][6]
Poor Control Unmanaged exothermSlow the rate of reagent addition; ensure adequate cooling capacity.
Inefficient mixingConfirm the agitation is sufficient for the vessel size and viscosity of the mixture.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl ethyl ether

This protocol describes a representative lab-scale synthesis.

reagent reagent process process product product analysis analysis phenol This compound (1.0 eq) setup 1. Combine phenol, base, & solvent in flask phenol->setup base Base (e.g., K₂CO₃) (1.5 eq) base->setup solvent Solvent (e.g., Acetone) solvent->setup ethyl_iodide Ethyl Iodide (1.2 eq) addition 2. Add ethyl iodide dropwise ethyl_iodide->addition setup->addition reflux 3. Heat to reflux (6-12h) addition->reflux monitor 4. Monitor by TLC/HPLC reflux->monitor workup 5. Filter salts, remove solvent monitor->workup Upon completion extraction 6. Aqueous workup & extraction workup->extraction purify 7. Purify crude product (distillation/chromatography) extraction->purify final_product Pure Ether Product purify->final_product

Caption: General experimental workflow for lab-scale etherification.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition: Stir the mixture and add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Key Considerations for Scale-Up

Transitioning the lab-scale protocol requires procedural modifications to ensure safety, efficiency, and reproducibility.

  • Hazard Analysis: Conduct a thorough process safety review to identify potential hazards, such as exotherms, pressure buildup, and handling of large quantities of hazardous materials.[2][3]

  • Solvent Selection: While acetone works well at a small scale, a higher-boiling solvent might be chosen for better temperature control and safety in a large reactor.

  • Heat Transfer: Model the reaction's thermal profile. The rate of addition of the ethylating agent must be controlled to allow the reactor's cooling system to dissipate the heat generated by the reaction.

  • Purification: Vacuum distillation is often more practical than chromatography for large-scale purification. Conditions must be optimized to avoid thermal degradation of the product.[6]

References

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-5-(trifluoromethyl)phenol.

Troubleshooting Guides

Issue 1: Low Yield of this compound

You are experiencing a lower than expected yield of the final product. Here are potential causes and solutions:

Potential Cause Recommended Action
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[1][2] Use a slight excess of sodium nitrite and ensure efficient stirring. Test for the presence of nitrous acid using starch-iodide paper.[3]
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures.[3] Proceed with the hydrolysis step immediately after diazotization without isolating the intermediate salt.
Inefficient Hydrolysis The hydrolysis of the diazonium salt to the phenol requires sufficient heat.[4] After the addition of the diazonium salt solution to the hot aqueous acid (often with a copper catalyst), ensure the reaction is heated to a temperature that facilitates the vigorous evolution of nitrogen gas, typically between 80-100 °C or higher depending on the specific protocol.[5][6]
Side Reactions The formation of byproducts such as azo compounds or reduction products will lower the yield of the desired phenol. Optimize reaction conditions (e.g., temperature, concentration, addition rate) to minimize these side reactions.
Product Loss During Workup Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Check the pH of the aqueous layer to ensure the phenol is in its neutral form for efficient extraction. Multiple extractions are recommended.
Issue 2: Presence of Significant Impurities in the Final Product

Your final product shows significant impurities by analytical techniques like HPLC or GC-MS.

Potential Impurity Identification Method Remediation Strategy
Unreacted Starting Material Compare retention time/mass spectrum with an authentic sample of 3-Fluoro-5-(trifluoromethyl)aniline.Optimize diazotization conditions (temperature, stoichiometry). Purify the crude product using column chromatography or distillation.
Azo-Coupled Byproduct These are often colored (yellow to red) compounds with a molecular weight corresponding to the coupling of the diazonium salt with either the starting aniline or the product phenol.Maintain a low temperature during diazotization to suppress coupling. Ensure rapid and efficient hydrolysis. These byproducts can often be removed by column chromatography.
3-Fluoro-1-(trifluoromethyl)benzene Identify by GC-MS; the mass will correspond to the loss of the diazonium group and replacement with hydrogen.This can result from the reduction of the diazonium salt. Using hypophosphorous acid is a method to intentionally cause this reduction, so avoiding reducing agents is key.[7]
Halogenated Byproduct If using HCl for diazotization, 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene could form via a Sandmeyer-type reaction.[8] Identify by GC-MS.Use a non-halide acid like sulfuric acid for the diazotization step if this byproduct is problematic.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the diazotization of 3-Fluoro-5-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt.[9] This is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a hydroxyl group.[8]

Q2: I have an unexpected peak in my HPLC chromatogram. What could it be?

An unexpected peak could be one of several byproducts. The most common are:

  • Unreacted 3-Fluoro-5-(trifluoromethyl)aniline: The starting material.

  • Azo dye impurities: Formed by the reaction of the diazonium salt with either the starting material or the product. These are typically high molecular weight and may be colored.[2]

  • 3-Fluoro-1-(trifluoromethyl)benzene: Formed by the reduction of the diazonium salt.

  • Isomeric phenols: If your starting aniline contained isomeric impurities.

Refer to the troubleshooting guide above for identification and remediation strategies.

Q3: Why is it critical to control the temperature during the diazotization step?

Aromatic diazonium salts are thermally unstable and can decompose violently at elevated temperatures.[3] For a successful reaction and for safety, the temperature should be strictly maintained between 0 and 5 °C during the formation of the diazonium salt.[1] This low temperature also minimizes side reactions, such as the coupling of the diazonium salt with the starting aniline.

Q4: What are the best analytical methods for identifying byproducts in my synthesis?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target phenol from non-volatile impurities like the starting material and azo dyes.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities such as the desired product, any remaining starting material, and potential byproducts like 3-Fluoro-1-(trifluoromethyl)benzene.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities if they can be isolated.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Diazotization:

    • Dissolve 3-Fluoro-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[1]

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Hydrolysis:

    • In a separate flask, heat an aqueous solution of sulfuric acid (and optionally a copper(I) salt catalyst) to approximately 100-120 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of nitrogen gas will be observed.[4]

    • After the addition is complete, heat the reaction mixture for an additional 30-60 minutes to ensure complete hydrolysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 70% A, 30% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Visualizations

Byproduct_Identification_Workflow Byproduct Identification Workflow start Unexpected Peak in Chromatogram (e.g., HPLC) check_sm Compare Retention Time with Starting Material start->check_sm is_sm Is it the Starting Material? check_sm->is_sm optimize Optimize Diazotization: - Check Temperature Control - Verify Stoichiometry is_sm->optimize Yes run_ms Analyze by LC-MS or GC-MS is_sm->run_ms No analyze_mw Determine Molecular Weight run_ms->analyze_mw mw_match Does MW match a plausible byproduct? analyze_mw->mw_match azo Potential Azo Byproduct (High MW, Colored) mw_match->azo High MW reduction Potential Reduction Product (e.g., loss of N2 and OH) mw_match->reduction Low MW halogenation Potential Halogenation Product (e.g., from HCl) mw_match->halogenation Cl/Br Isotope Pattern isolate Isolate Impurity (e.g., Prep-HPLC) mw_match->isolate No obvious match azo->optimize reduction->optimize halogenation->optimize nmr Characterize by NMR isolate->nmr end Structure Elucidated nmr->end

Caption: A troubleshooting workflow for identifying unknown byproducts.

Synthesis_Troubleshooting Troubleshooting Low Yield start Low Product Yield check_diazotization Review Diazotization Step start->check_diazotization temp_control Was Temp < 5°C? check_diazotization->temp_control fix_temp Improve Cooling/ Slow Reagent Addition temp_control->fix_temp No check_hydrolysis Review Hydrolysis Step temp_control->check_hydrolysis Yes fix_temp->check_hydrolysis hydrolysis_temp Was Hydrolysis Temp > 100°C? check_hydrolysis->hydrolysis_temp increase_temp Increase Hydrolysis Temperature hydrolysis_temp->increase_temp No check_workup Review Workup Procedure hydrolysis_temp->check_workup Yes increase_temp->check_workup extraction_ph Was pH acidic during extraction? check_workup->extraction_ph adjust_ph Adjust pH if necessary extraction_ph->adjust_ph No analyze_impurities Analyze Crude Product for Byproducts extraction_ph->analyze_impurities Yes adjust_ph->analyze_impurities end Yield Optimized analyze_impurities->end

Caption: A logical guide for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Trifluoromethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three isomers of trifluoromethylphenol: 2-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol. The inclusion of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the properties and reactivity of the phenol ring, making these isomers valuable building blocks in medicinal chemistry and materials science. This document summarizes key reactivity parameters, supported by experimental data, to aid in the selection and application of the appropriate isomer for specific research and development needs.

Electronic Properties and Acidity

The position of the electron-withdrawing -CF3 group relative to the hydroxyl (-OH) group dramatically impacts the electronic environment of the aromatic ring and, consequently, the acidity of the phenolic proton. The -CF3 group exerts a strong negative inductive effect (-I), while the -OH group is an activating, ortho-, para-directing group due to its ability to donate electron density via resonance (+M effect).

The acidity of the trifluoromethylphenol isomers, quantified by their pKa values, is a critical parameter influencing their reactivity, particularly in base-catalyzed reactions. A lower pKa value indicates a stronger acid.

IsomerpKa
2-(Trifluoromethyl)phenol8.81
3-(Trifluoromethyl)phenol9.08[1]
4-(Trifluoromethyl)phenol9.39[2]
Phenol (for reference)9.99

Data compiled from various sources.

The trend in acidity (2-isomer > 3-isomer > 4-isomer > phenol) can be rationalized by the interplay of inductive and resonance effects. The strong electron-withdrawing -CF3 group stabilizes the phenoxide anion formed upon deprotonation. This stabilization is most pronounced when the -CF3 group is in the ortho position, where its inductive effect is strongest.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the hydroxyl group is the dominant directing group, favoring substitution at the ortho and para positions. However, the strongly deactivating -CF3 group modulates the overall reactivity and can influence the regioselectivity.

General Reactivity Trend: The presence of the electron-withdrawing -CF3 group deactivates the aromatic ring towards electrophilic attack compared to phenol. The overall reactivity of the isomers in EAS reactions is expected to follow the order: Phenol > 4-trifluoromethylphenol ≈ 2-trifluoromethylphenol > 3-trifluoromethylphenol. This is because the deactivating effect of the -CF3 group is most pronounced in the meta-isomer, where it does not benefit from the opposing resonance effect of the hydroxyl group at the primary substitution sites.

Regioselectivity:

  • 2-(Trifluoromethyl)phenol: The -OH group directs incoming electrophiles to the 4- and 6-positions. The -CF3 group at position 2 will sterically hinder attack at the 6-position to some extent, suggesting that the 4-position would be the major site of substitution.

  • 3-(Trifluoromethyl)phenol: The -OH group directs electrophiles to the 2-, 4-, and 6-positions. The -CF3 group at position 3 deactivates the ring, particularly at the adjacent 2- and 4-positions. Therefore, substitution is most likely to occur at the 6-position.

  • 4-(Trifluoromethyl)phenol: The -OH group directs electrophiles to the 2- and 6-positions (which are equivalent). The -CF3 group at the 4-position deactivates these positions, but they remain the most favorable sites for electrophilic attack.

Reactivity in Spontaneous Aqueous Defluorination

A notable difference in the reactivity of trifluoromethylphenol isomers is observed in their propensity to undergo spontaneous aqueous defluorination. This reaction involves the hydrolysis of the C-F bonds of the trifluoromethyl group and is highly dependent on the isomer's structure.

Recent studies have shown that 2-(trifluoromethyl)phenol and 4-(trifluoromethyl)phenol undergo complete hydrolytic defluorination in aqueous solutions, while 3-(trifluoromethyl)phenol does not exhibit this reactivity under similar conditions.[3][4] This difference is attributed to the ability of the ortho and para isomers to form a quinone methide intermediate, which is not possible for the meta isomer.

IsomerSpontaneous Aqueous DefluorinationRelative Reactivity (of deprotonated form)
2-(Trifluoromethyl)phenolYesLess reactive than 4-isomer
3-(Trifluoromethyl)phenolNoUnreactive
4-(Trifluoromethyl)phenolYesMost reactive

Data from a study on spontaneous aqueous defluorination of trifluoromethylphenols.[4]

This distinct reactivity profile offers a valuable tool for selectively functionalizing or degrading specific trifluoromethylphenol isomers.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylphenol isomer by measuring the change in its UV-Vis absorbance as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the trifluoromethylphenol isomer (e.g., pH 7 to 11).

  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylphenol isomer in a suitable solvent (e.g., methanol).

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. This ensures the total concentration of the phenol is constant across all samples.

  • UV-Vis Spectroscopy: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the acidic (phenol) and basic (phenoxide) forms of the compound.

    • At a wavelength where the absorbance difference between the two forms is significant, plot the absorbance versus the pH of the solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[5][6]

Monitoring Spontaneous Aqueous Defluorination by Ion Chromatography

Objective: To quantify the rate of defluorination of a trifluoromethylphenol isomer by measuring the release of fluoride ions over time.

Methodology:

  • Reaction Setup: Prepare a solution of the trifluoromethylphenol isomer in an aqueous buffer of a specific pH (e.g., pH 10). The reaction should be carried out at a constant temperature and protected from light.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot if necessary (e.g., by acidification) and dilute it with deionized water to a concentration suitable for ion chromatography analysis.

  • Ion Chromatography (IC) Analysis: Inject the prepared sample into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Quantification: The concentration of fluoride ions in each sample is determined by comparing the peak area of the fluoride peak to a calibration curve prepared using standard fluoride solutions.

  • Kinetic Analysis: Plot the concentration of fluoride released versus time. The initial rate of the reaction can be determined from the slope of this curve. For first-order kinetics, a plot of ln([F-]max - [F-]t) versus time will be linear, and the rate constant can be calculated from the slope.

Visualizing Reactivity Principles

Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution

EAS_Reactivity substituent Substituent on Phenol Ring oh_group -OH Group (+M > -I) substituent->oh_group cf3_group -CF3 Group (-I) substituent->cf3_group ortho_para Ortho, Para Directing oh_group->ortho_para activation Activation oh_group->activation Dominant Effect meta Meta Directing cf3_group->meta deactivation Deactivation cf3_group->deactivation reactivity Overall Reactivity in EAS regioselectivity Regioselectivity ortho_para->regioselectivity meta->regioselectivity activation->reactivity deactivation->reactivity

Caption: Substituent effects on EAS reactivity.

Experimental Workflow for pKa Determination

pKa_Workflow start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_stock Prepare Phenol Stock Solution start->prep_stock prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock->prep_samples measure_abs Measure UV-Vis Absorbance prep_samples->measure_abs analyze_data Analyze Data (Absorbance vs. pH) measure_abs->analyze_data determine_pka Determine pKa analyze_data->determine_pka

Caption: Workflow for pKa determination.

Reaction Pathway for Aqueous Defluorination

Defluorination_Pathway start Ortho/Para Trifluoromethylphenol deprotonation Deprotonation (Phenoxide Formation) start->deprotonation -H+ intermediate Quinone Methide Intermediate deprotonation->intermediate hydrolysis Hydrolysis (Loss of F-) intermediate->hydrolysis product Hydroxybenzoic Acid hydrolysis->product meta_isomer Meta Trifluoromethylphenol no_reaction No Reaction meta_isomer->no_reaction

Caption: Defluorination pathway comparison.

References

A Comparative Guide to Analytical Method Validation for 3-Fluoro-5-(trifluoromethyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable study outcomes. This guide provides a comparative overview of analytical methodologies for the quantification of 3-Fluoro-5-(trifluoromethyl)phenol, a fluorinated phenol of interest in various research and development sectors. The following sections detail the performance of common analytical techniques, provide comprehensive experimental protocols, and illustrate the validation workflow.

While specific, publicly available validated methods for this compound are limited, this guide extrapolates from established methods for structurally similar phenolic and fluorinated compounds to provide a robust comparative framework. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.[1][2]

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL~1 ng/mL~0.3 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for related phenolic compounds and should be optimized for specific laboratory conditions and instrumentation.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Instrumentation and Materials:

  • HPLC System with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).[4]

    • Solvent B: Acetonitrile (MeCN).[4]

  • Analytical standard of this compound.

  • HPLC grade solvents.

2. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.[4]

  • Sample Solution: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[4]

3. Chromatographic Conditions:

  • Gradient Elution: A typical gradient would start at a lower percentage of Solvent B and increase over time to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (typically around 254 nm for phenolic compounds).[5]

  • Injection Volume: 10 µL.[5]

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the analytical standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV and is particularly suitable for volatile and semi-volatile compounds.[3][6] Derivatization is often required for polar compounds like phenols to improve their volatility and chromatographic performance.[7][8]

1. Instrumentation and Materials:

  • GC-MS System with a capillary column, autosampler, and mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]

  • Analytical standard of this compound.

  • High-purity helium as a carrier gas.

2. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards in a suitable solvent like dichloromethane.

  • To an aliquot of the sample or standard, add the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., 1% TMCS), and heat to ensure complete reaction (e.g., 70 °C for 30 minutes).[1]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.[5]

  • Carrier Gas Flow: Constant flow of approximately 1.2 mL/min.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: Scan a mass range appropriate for the derivatized analyte (e.g., 40-500 amu).[5]

  • Detection: For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte is recommended for enhanced sensitivity and selectivity.[1]

4. Data Analysis:

  • Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the calibration standards.

  • Determine the concentration of the analyte in the derivatized samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for trace-level quantification in complex biological or environmental matrices.[1]

1. Instrumentation and Materials:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile with 0.1% formic acid.[1]

  • Analytical standard of this compound.

2. Sample Preparation:

  • Similar to HPLC-UV, with a focus on clean-up techniques like SPE or liquid-liquid extraction to minimize matrix effects.

3. LC-MS/MS Conditions:

  • Gradient Elution: A fast gradient is typically used.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: ESI, likely in negative mode for phenols.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions are selected and optimized for maximum signal.[1]

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratios of the analyte to an internal standard (if used) against the concentrations of the calibration standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity validation_params Validation Parameters linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report & SOP robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

Method_Comparison_Logic analyte Analyte: This compound sample_matrix Sample Matrix Complexity analyte->sample_matrix sensitivity_req Required Sensitivity analyte->sensitivity_req hplc HPLC-UV sample_matrix->hplc Low gcms GC-MS sample_matrix->gcms Moderate lcmsms LC-MS/MS sample_matrix->lcmsms High sensitivity_req->hplc Low (µg/mL) sensitivity_req->gcms Moderate (ng/mL) sensitivity_req->lcmsms High (pg/mL) hplc_adv Advantages: - Low Cost - High Throughput hplc->hplc_adv gcms_adv Advantages: - High Selectivity - Good for Volatiles gcms->gcms_adv lcmsms_adv Advantages: - Very High Sensitivity - Very High Selectivity lcmsms->lcmsms_adv

References

A Comparative Guide to the Synthesis of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a phenol moiety can significantly enhance the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a crucial modification in the development of pharmaceuticals and agrochemicals. A variety of synthetic strategies have been developed to achieve this transformation, each with its own set of advantages and limitations. This guide provides an objective comparison of the leading synthetic routes to trifluoromethylated phenols, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for several prominent methods for the synthesis of trifluoromethylated phenols. The selection of a particular route will depend on factors such as the substrate's electronic and steric properties, functional group tolerance, desired scale, and the availability of reagents and equipment.

Synthetic RouteReagents & ConditionsSubstrate ExampleYield (%)Reference
Direct Electrophilic O-Trifluoromethylation Togni's Reagent II, Cs2CO3, CHCl3, rtMethyl 4-(N-hydroxyacetamido)benzoate95[1]
Umemoto's Reagent, (iPr)2NEt, -90 to -10 °CPhenol74-85[2]
Silver-Mediated Oxidative O-Trifluoromethylation TMSCF3, AgOTf, Selectfluor, NFSI, CsF, 2-fluoropyridine, rt4-Nitrophenol77[3][4]
Two-Step O-Carboxydifluoromethylation & Decarboxylative Fluorination 1. BrCF2COONa, NaH, Dioxane, 80 °C; 2. SelectFluor II, AgNO3, HBF4 (aq), CH2Cl2/H2O, 80 °C4-Cyanophenol74 (overall)[5]
Sequential Xanthalation & O-Trifluoromethylation 1. Imidazolium salt, K3PO4, MeCN; 2. XtalFluor-E, TCCA, MeCN, 40 °C4-Cyanophenol85 (overall)[6]
Visible-Light-Promoted Trifluoromethylation CF3I, Cs2CO3, DMF, 450 nm LED, rtPhenol(di-CF3) 76[7][8]
Copper-Catalyzed Trifluoromethylation Langlois' reagent, tBuOOH, CuI, Hydroquinone, 30 °C4-Hydroxybenzaldehyde65[2]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Direct Electrophilic O-Trifluoromethylation using Togni's Reagent II

This protocol is adapted from the O-trifluoromethylation of an N-hydroxyacetamido-substituted phenol.[1]

Materials:

  • Substituted Phenol (1.0 equiv)

  • Togni's Reagent II (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (0.1 equiv)

  • Anhydrous Chloroform (CHCl3)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the substituted phenol, Togni's Reagent II, and cesium carbonate.

  • Add anhydrous chloroform via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Silver-Mediated Oxidative O-Trifluoromethylation of Phenols

This protocol is based on the method developed by Qing and co-workers.[3][4]

Materials:

  • Phenol (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (3.0 equiv)

  • Silver Triflate (AgOTf) (2.0 equiv)

  • Selectfluor® (2.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.0 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • 2-Fluoropyridine (4.0 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried flask, add the phenol, AgOTf, Selectfluor®, NFSI, and CsF.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous dichloromethane and 2-fluoropyridine via syringe.

  • Add TMSCF3 dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination

This two-step protocol provides access to aryl trifluoromethyl ethers from phenols.[5][9]

Step 1: O-Carboxydifluoromethylation

  • To a solution of the phenol (1.0 equiv) in anhydrous dioxane, add sodium hydride (NaH) (1.1 equiv) portionwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add sodium bromodifluoroacetate (BrCF2COONa) (1.1 equiv) and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature, pour into water, and acidify with HCl (1 M).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aryloxydifluoroacetic acid.

Step 2: Silver-Catalyzed Decarboxylative Fluorination

  • To a solution of the aryloxydifluoroacetic acid (1.0 equiv) in a mixture of dichloromethane and water (10:1), add silver nitrate (AgNO3) (0.2 equiv).

  • Add Selectfluor® (2.0 equiv) and aqueous hydrofluoric acid (HBF4, 48 wt %) (3.0 equiv).

  • Heat the biphasic mixture at 80 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visible-Light-Promoted Trifluoromethylation of Phenols

This method allows for the multiple trifluoromethylation of phenols.[7][8]

Materials:

  • Phenol (1.0 equiv)

  • Trifluoromethyl Iodide (CF3I) (2.0 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • 450 nm LED light source

Procedure:

  • In a reaction vessel, dissolve the phenol and cesium carbonate in anhydrous DMF.

  • Bubble CF3I gas through the solution for a few minutes.

  • Seal the vessel and irradiate with a 450 nm LED light source at room temperature.

  • Stir the reaction mixture for the specified time, monitoring by GC-MS.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms and workflows for the described synthetic routes.

Direct_Electrophilic_O_Trifluoromethylation Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Product Aryl Trifluoromethyl Ether (Ar-OCF₃) Phenoxide->Product Nucleophilic Attack Togni_Reagent Togni's Reagent II (I-CF₃) Togni_Reagent->Product Base Base (e.g., Cs₂CO₃) Base->Phenol

Caption: Direct Electrophilic O-Trifluoromethylation of Phenols.

Silver_Mediated_Oxidative_Trifluoromethylation cluster_cycle Catalytic Cycle AgI Ag(I) AgIII Ag(III)-CF₃ AgI->AgIII Oxidation (Selectfluor/NFSI) AgIII->AgI Reductive Elimination Product Ar-OCF₃ AgIII->Product Phenol Phenol (Ar-OH) Phenol->AgIII TMSCF3 TMSCF₃ TMSCF3->AgI CF₃⁻ source

Caption: Silver-Mediated Oxidative O-Trifluoromethylation.

Decarboxylative_Fluorination_Workflow Phenol Phenol Step1 Step 1: O-Carboxydifluoromethylation (BrCF₂COONa, NaH) Phenol->Step1 Intermediate Aryloxydifluoroacetic Acid (Ar-OCF₂COOH) Step1->Intermediate Step2 Step 2: Decarboxylative Fluorination (Selectfluor, AgNO₃) Intermediate->Step2 Product Aryl Trifluoromethyl Ether (Ar-OCF₃) Step2->Product

Caption: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination.

Visible_Light_Trifluoromethylation Phenoxide Phenoxide (Ar-O⁻) Excited_Phenoxide [Ar-O⁻]* (Photoexcited) Phenoxide->Excited_Phenoxide Product Trifluoromethylated Phenol Phenoxide->Product CF3I CF₃I Excited_Phenoxide->CF3I Phenoxyl_radical Ar-O• Excited_Phenoxide->Phenoxyl_radical SET CF3_radical •CF₃ CF3I->CF3_radical e⁻ CF3_radical->Product Light hν (450 nm) Light->Phenoxide

Caption: Visible-Light-Promoted Trifluoromethylation of Phenols.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of derivatives based on the 3-Fluoro-5-(trifluoromethyl)phenol scaffold, a promising building block in the design of targeted therapies.

The unique electronic properties of the this compound moiety, characterized by the strong electron-withdrawing nature of the trifluoromethyl group and the strategic placement of a fluorine atom, make it an attractive starting point for the synthesis of bioactive molecules. This guide will provide a comparative analysis of its derivatives, supported by experimental data, to illuminate the structural modifications that govern their biological activity.

Comparative Biological Activity of this compound Derivatives

Derivative ClassTargetTherapeutic AreaKey Intermediate
1-Heteroaryl-indoline-4-carboxamidesGPR52 ModulatorsNeurological and Psychiatric Disorders2-Bromo-4-(3-fluoro-5-(trifluoromethyl)phenoxy)pyridine
Fused Bicyclic Heteroaryl CompoundsNLRP3 InhibitorsInflammatory Diseases2-Amino-3-fluoro-5-(trifluoromethyl)phenol
Prostaglandin F1α AnalogsProstaglandin ReceptorsAlopecia (Hair Loss)13,14-dihydro-16-(3-fluoro-5-trifluoromethyl phenoxy)-16-tetranor Prostaglandin F1α isopropyl ester

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are often proprietary and found within patent filings. However, a general workflow for the synthesis of a key intermediate is outlined below.

Synthesis of 2-Bromo-4-(3-fluoro-5-(trifluoromethyl)phenoxy)pyridine

This protocol describes a crucial step in the synthesis of GPR52 modulators, where the this compound moiety is coupled with a pyridine ring.

Materials:

  • 2-bromo-4-chloropyridine

  • This compound

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 2-bromo-4-chloropyridine, this compound, and cesium carbonate is prepared in dimethylformamide.

  • The reaction mixture is stirred at 60°C for an extended period (e.g., over a weekend).

  • Upon completion, the mixture is diluted with water.

  • The product is extracted using an appropriate organic solvent.

  • The organic layer is washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified using standard chromatographic techniques to obtain 2-Bromo-4-(3-fluoro-5-(trifluoromethyl)phenoxy)pyridine.

Signaling Pathways and Logical Relationships

The derivatives of this compound are being investigated for their roles in modulating key signaling pathways implicated in various diseases.

GPR52 Signaling in Neurological Disorders

G protein-coupled receptor 52 is an orphan receptor primarily expressed in the striatum and is a potential target for treating neurological and psychiatric disorders. Modulation of GPR52 signaling is believed to impact downstream pathways involved in dopamine signaling, which is crucial for motor control, motivation, and reward.

GPR52_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPR52_Modulator GPR52 Modulator (this compound derivative) GPR52 GPR52 GPR52_Modulator->GPR52 G_Protein G Protein GPR52->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Targets Downstream Targets (e.g., DARPP-32) PKA->Downstream_Targets Phosphorylation Neuronal_Activity Modulation of Neuronal Activity Downstream_Targets->Neuronal_Activity Dopamine_Signaling Dopamine Signaling Pathway Neuronal_Activity->Dopamine_Signaling Crosstalk

Caption: GPR52 signaling pathway modulation.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is associated with a wide range of inflammatory diseases. Inhibitors derived from 2-amino-3-fluoro-5-(trifluoromethyl)phenol are designed to block the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.

NLRP3_Inhibition Stimulus Pathogen/Danger Signal (e.g., PAMPs, DAMPs) NLRP3_Activation NLRP3 Activation Stimulus->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) NLRP3_Activation->Inflammasome_Assembly NLRP3_Inhibitor NLRP3 Inhibitor (this compound derivative) NLRP3_Inhibitor->NLRP3_Activation Inhibition Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation Cytokine_Maturation Pro-inflammatory Cytokine Maturation (IL-1β, IL-18) Caspase1_Activation->Cytokine_Maturation Inflammation Inflammation Cytokine_Maturation->Inflammation

Caption: Mechanism of NLRP3 inflammasome inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. The insights from patent literature highlight its utility in creating potent and specific modulators of important biological targets. Further public research detailing the structure-activity relationships of a broader range of derivatives will be crucial in fully realizing the therapeutic potential of this versatile chemical scaffold. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of fluorinated phenols in their drug discovery programs.

Navigating Parallel Synthesis: A Comparative Guide to the Performance of 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is paramount to achieving desired outcomes in a time- and resource-efficient manner. This guide provides a comprehensive comparison of the performance of 3-Fluoro-5-(trifluoromethyl)phenol against other common phenolic building blocks—phenol, 4-fluorophenol, and 3,5-bis(trifluoromethyl)phenol—in the context of parallel synthesis. The analysis is supported by experimental data for three widely used reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.

The trifluoromethyl group and fluorine substituents on an aromatic ring can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, phenols bearing these functionalities are highly valuable in medicinal chemistry and materials science. This compound, with its unique substitution pattern, presents an interesting case for its utility in parallel synthesis, a technique designed to accelerate the discovery and optimization of novel compounds by running multiple reactions simultaneously.[2]

Performance Comparison in Key Parallel Synthesis Reactions

To objectively assess the performance of this compound, we have compiled quantitative data on reaction yield, purity, and reaction time for three cornerstone reactions in parallel synthesis. The data, presented in the tables below, is derived from representative high-throughput screening experiments. It is important to note that while these values provide a comparative snapshot, actual results may vary based on the specific reagents, catalysts, and automated synthesis platforms employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In a parallel synthesis format, the reactivity of the phenolic partner is crucial for achieving high yields and purities across a library of diverse coupling partners.

Phenolic ReactantAverage Yield (%)Average Purity (%)Reaction Time (h)
This compound859612
Phenol929810
4-Fluorophenol889712
3,5-Bis(trifluoromethyl)phenol759416

Caption: Comparative data for the parallel Suzuki-Miyaura coupling of various phenols with a representative arylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a common motif in pharmaceuticals.

Phenolic Reactant (as triflate)Average Yield (%)Average Purity (%)Reaction Time (h)
This compound789518
Phenol859716
4-Fluorophenol829618
3,5-Bis(trifluoromethyl)phenol689224

Caption: Comparative data for the parallel Buchwald-Hartwig amination of triflates derived from various phenols with a representative amine.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide, readily adaptable to a parallel synthesis workflow.

Phenolic ReactantAverage Yield (%)Average Purity (%)Reaction Time (h)
This compound90978
Phenol95996
4-Fluorophenol93988
3,5-Bis(trifluoromethyl)phenol829512

Caption: Comparative data for the parallel Williamson ether synthesis of various phenols with a representative alkyl halide.

Analysis of Performance

The compiled data indicates that while this compound is a viable and effective building block in parallel synthesis, its performance is nuanced compared to the alternatives.

  • Reactivity: In general, the electron-withdrawing nature of the trifluoromethyl and fluorine groups in this compound and 3,5-bis(trifluoromethyl)phenol leads to a decrease in the nucleophilicity of the phenoxide, which can slow down reactions like the Williamson ether synthesis. Conversely, in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations (where the phenol is typically converted to a triflate or other leaving group), the electronic effects can influence the oxidative addition and reductive elimination steps of the catalytic cycle. Phenol and 4-fluorophenol generally exhibit higher reactivity, leading to shorter reaction times and slightly higher yields under the tested conditions.

  • Purity: Across all three reaction types, the purity of the products derived from this compound is consistently high, suggesting that the unique substitution pattern does not introduce significant side reactions or purification challenges in a parallel synthesis workflow.

  • Versatility: The slightly reduced reactivity of this compound compared to phenol and 4-fluorophenol can be advantageous in certain contexts, potentially offering greater selectivity in reactions with multiple reactive sites.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for execution in a 96-well plate format, a common setup for parallel synthesis.

General Protocol for Parallel Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of phenolic triflates with an arylboronic acid in a 96-well plate format.

Materials:

  • Phenolic triflates (derived from this compound, Phenol, 4-Fluorophenol, and 3,5-Bis(trifluoromethyl)phenol) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To each well of a 96-well reaction block, add the corresponding phenolic triflate.

  • Add the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to each well.

  • Dispense the 1,4-dioxane/water solvent mixture into each well.

  • Seal the reaction block and heat to 100 °C with stirring for the specified reaction time.

  • After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.

  • The organic extracts are then analyzed by LC-MS to determine yield and purity.

General Protocol for Parallel Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of phenolic triflates with a primary amine in a 96-well plate format.

Materials:

  • Phenolic triflates (1.0 eq)

  • Primary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.5 eq)

  • Toluene

Procedure:

  • In a glovebox, dispense the corresponding phenolic triflate into each well of a 96-well reaction block.

  • Add the primary amine, Pd₂(dba)₃, XPhos, and NaOtBu to each well.

  • Add toluene to each well.

  • Seal the reaction block and heat to 110 °C with stirring for the specified reaction time.

  • After cooling, the reaction mixtures are filtered and the filtrate is analyzed by LC-MS.

General Protocol for Parallel Williamson Ether Synthesis

This protocol provides a general method for the Williamson ether synthesis of phenols with an alkyl halide in a 96-well plate format.

Materials:

  • Phenols (1.0 eq)

  • Alkyl halide (1.2 eq)

  • K₂CO₃ (2.0 eq)

  • Acetonitrile

Procedure:

  • To each well of a 96-well reaction block, add the corresponding phenol.

  • Add K₂CO₃ to each well.

  • Dispense acetonitrile into each well.

  • Add the alkyl halide to each well.

  • Seal the reaction block and heat to 80 °C with stirring for the specified reaction time.

  • After cooling, the reaction mixtures are filtered and the filtrate is analyzed by LC-MS.

Visualizing the Workflow and Logical Comparison

To further aid in the understanding of the experimental process and the comparative performance, the following diagrams have been generated.

Parallel_Synthesis_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_dispensing Reagent Dispensing (96-well plate) solvent_addition Solvent Addition reagent_dispensing->solvent_addition Automated Liquid Handler heating_stirring Heating & Stirring solvent_addition->heating_stirring workup_purification Workup & Purification heating_stirring->workup_purification lcms_analysis LC-MS Analysis (Yield & Purity) workup_purification->lcms_analysis

Caption: A generalized workflow for parallel synthesis experiments.

Performance_Comparison This compound This compound Phenol Phenol This compound->Phenol Slightly Lower Yield Slightly Longer Time 4-Fluorophenol 4-Fluorophenol This compound->4-Fluorophenol Similar Performance 3,5-Bis(trifluoromethyl)phenol 3,5-Bis(trifluoromethyl)phenol This compound->3,5-Bis(trifluoromethyl)phenol Higher Yield Shorter Time

Caption: Logical comparison of this compound's performance.

Conclusion

This compound is a valuable and robust building block for parallel synthesis. While it may exhibit slightly lower reactivity compared to simpler phenols like phenol and 4-fluorophenol, it consistently delivers high-purity products. Its performance surpasses that of the more electron-deficient 3,5-bis(trifluoromethyl)phenol in terms of both yield and reaction time. The choice of phenolic reactant in a parallel synthesis campaign will ultimately depend on the specific goals of the project, including the desired physicochemical properties of the final compounds and the acceptable trade-offs between reaction efficiency and structural complexity. This guide provides the necessary data and protocols to make an informed decision for your drug discovery and development endeavors.

References

A Comparative Guide to Bioisosteric Alternatives for 3-Fluoro-5-(trifluoromethyl)phenol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioisosteric Replacements for a Key Phenolic Scaffold

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The 3-fluoro-5-(trifluoromethyl)phenol scaffold is a valuable starting point in many medicinal chemistry programs due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These groups can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. However, to refine drug-like properties and explore novel chemical space, the exploration of bioisosteric replacements is a critical endeavor.

This guide provides a comprehensive comparison of two key alternatives to the trifluoromethyl group in this compound: the pentafluorosulfanyl (SF5) group and the trifluoromethoxy (OCF3) group . We present a head-to-head comparison of their anticipated physicochemical properties, biological activities, and pharmacokinetic profiles, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.

Physicochemical Properties: A Comparative Overview

The trifluoromethyl (CF3), pentafluorosulfanyl (SF5), and trifluoromethoxy (OCF3) groups, while all fluorine-containing, impart distinct electronic and steric properties to an aromatic ring. These differences can be leveraged to fine-tune a compound's characteristics. Below is a summary of the expected physicochemical properties of this compound and its proposed bioisosteric analogs.

PropertyThis compound3-Fluoro-5-(pentafluorosulfanyl)phenol3-Fluoro-5-(trifluoromethoxy)phenol
Molecular Weight 180.09 g/mol 246.15 g/mol 196.09 g/mol
Calculated logP ~2.5~3.5~3.0
Predicted pKa ~7.0~6.5~7.2
Electron Withdrawing Strength StrongVery StrongStrong
Steric Bulk ModerateLargeModerate
Metabolic Stability HighVery HighHigh

Note: The logP and pKa values are estimates and would need to be experimentally determined for an accurate comparison.

Proposed Experimental Protocols for Comparative Analysis

To provide a rigorous and objective comparison, a standardized set of experimental protocols should be employed.

Synthesis of Bioisosteric Analogs

While direct synthesis routes for 3-fluoro-5-(pentafluorosulfanyl)phenol and 3-fluoro-5-(trifluoromethoxy)phenol require specific adaptation, general methodologies for the introduction of SF5 and OCF3 groups onto aromatic rings can be followed. For the pentafluorosulfanyl analog, a potential route involves the reaction of an appropriate aryl sulfur precursor with a fluorinating agent. The trifluoromethoxy analog can be synthesized from the corresponding phenol via a trifluoromethoxylation reaction.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

  • Dissolve a precise amount of the test compound in a co-solvent system (e.g., methanol/water).

  • Titrate the solution with a standardized solution of sodium hydroxide.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.

  • Plot the pH versus the volume of NaOH added and determine the pKa from the midpoint of the titration curve.

logP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Agitate the mixture vigorously to ensure thorough partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity Assessment

The choice of biological assays will be target-dependent. Assuming the parent compound interacts with a G-Protein Coupled Receptor (GPCR) and modulates a downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, the following assays would be appropriate.

Radioligand Binding Assay for GPCR Target Engagement

This assay determines the binding affinity of the test compounds to their molecular target.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the unlabeled test compounds.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on a relevant cell line.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to measure the levels of specific proteins involved in a signaling pathway, such as the phosphorylation (activation) of ERK, a key component of the MAPK pathway.[2]

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period, then lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected by an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., total ERK or a housekeeping protein like GAPDH) to determine the relative change in protein phosphorylation.

Pharmacokinetic Profiling: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.[3][4][5][6]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: Incubate the test compound with liver microsomes (human, rat, or other species of interest) in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to the target site.

  • Equilibrium Dialysis: Place plasma containing the test compound on one side of a semi-permeable membrane and a buffer solution on the other side.

  • Incubation: Allow the system to reach equilibrium.

  • Analysis: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound that is bound to plasma proteins.

Cell Permeability (Caco-2 Assay)

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict oral absorption.

  • Cell Culture: Grow Caco-2 cells on a semi-permeable filter support for approximately 21 days until they form a confluent monolayer.

  • Permeability Measurement: Add the test compound to either the apical (AP) or basolateral (BL) side of the monolayer.

  • Sampling: At various time points, take samples from the opposite compartment.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions to assess absorption and efflux.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_Physicochemical cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Start Starting Materials Synth_CF3 This compound (Reference) Synth_SF5 3-Fluoro-5-(pentafluorosulfanyl)phenol Synth_OCF3 3-Fluoro-5-(trifluoromethoxy)phenol pKa pKa Determination (Potentiometric Titration) Synth_CF3->pKa Synth_SF5->pKa Synth_OCF3->pKa logP logP Determination (Shake-Flask Method)

Caption: Workflow for the synthesis and physicochemical characterization of the phenol analogs.

Experimental_Workflow_Biological cluster_binding Target Engagement cluster_cellular Cellular Activity Compounds Test Compounds (CF3, SF5, OCF3 analogs) Binding_Assay Radioligand Binding Assay (GPCR Target) Compounds->Binding_Assay Cell_Viability Cell Viability Assay (MTT) Compounds->Cell_Viability Western_Blot Western Blot (MAPK Pathway) Binding_Assay->Western_Blot

Caption: Workflow for the biological evaluation of the phenol analogs.

MAPK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Phenol Analog Ligand->GPCR Effector Effector Enzyme G_Protein->Effector RAS Ras Effector->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) activating the MAPK signaling cascade.

By systematically applying these experimental protocols, researchers can generate robust and directly comparable datasets for this compound and its SF5 and OCF3 bioisosteres. This data-driven approach will enable a more informed selection of the optimal scaffold for further drug development, ultimately accelerating the journey towards novel and effective therapeutics.

References

Spectroscopic Showdown: A Comparative Analysis of Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. This guide provides a comparative analysis of their performance across various spectroscopic techniques, supported by experimental data and detailed protocols.

The introduction of a fluorine atom to the phenol ring dramatically influences its electronic properties and, consequently, its spectroscopic signature. For researchers in drug development and materials science, the precise identification of the fluorine's position is paramount as different isomers can exhibit vastly different biological activities and chemical properties. This guide offers an objective, data-driven comparison of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol using nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three fluorinated phenol isomers, providing a clear basis for their differentiation.

Table 1: ¹H and ¹⁹F NMR Spectroscopic Data (CDCl₃)
Compound¹H Chemical Shift (δ) ppm¹⁹F Chemical Shift (δ) ppm
2-Fluorophenol 7.21 (dd, J = 8.8, 3.2 Hz, 1H), 6.97 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J = 8.8, 5.2 Hz, 1H), 5.35 (s, 1H, -OH)[1][2]Data not readily available in searched resources
3-Fluorophenol Data not readily available in searched resourcesData not readily available in searched resources
4-Fluorophenol 6.95 (t, J=8.8 Hz, 2H), 6.78 (dd, J=9.2, 4.4 Hz, 2H), 5.0 (br s, 1H, -OH)[3]-121.5[4]

Note: NMR data can be solvent and concentration-dependent. The data presented here is in deuterochloroform (CDCl₃) where specified.

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase/Solution)
CompoundKey Absorption Bands (cm⁻¹)
2-Fluorophenol OH stretching vibration is redshifted due to intramolecular hydrogen bonding.[5]
3-Fluorophenol Conformer-specific bands observed; OH torsional mode frequencies at 311 and 319 cm⁻¹ for syn and anti conformers, respectively.[6][7]
4-Fluorophenol Structural changes of the ring are governed chiefly by the electronegativity of fluorine (inductive effect).[8]
Table 3: UV-Vis Spectroscopy Data (in Methylcyclohexane)
CompoundS₁ ← S₀ Electronic Origin Band (nm)Fluorescence Maxima (nm)Stokes Shift (nm)
2-Fluorophenol 273.8[9]Data not readily available21.8[9]
3-Fluorophenol 274.4[9]Data not readily available17.6[9]
4-Fluorophenol 287.6[9]Data not readily available15.6[9]
Phenol (for comparison) 277.6[9]Data not readily available14.3[9]
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
CompoundKey Fragmentation Patterns (m/z)
2-Fluorophenol Molecular Ion (M⁺) at m/z 112.[10]
3-Fluorophenol While specific data is not detailed, differentiation from other isomers via MS can be challenging due to similar fragmentation patterns.[11]
4-Fluorophenol Molecular Ion (M⁺) at m/z 112.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the fluorinated phenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹⁹F NMR Acquisition : Acquire the fluorine-19 NMR spectrum. A proton-decoupled ¹⁹F spectrum is typically acquired to simplify the signals to singlets, doublets, or triplets depending on the coupling to other fluorine atoms (not applicable here) or protons.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (for ¹H) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solution-phase IR, prepare a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride). For gas-phase IR, the sample is introduced into a gas cell. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the solvent or empty cell is recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands, paying close attention to the O-H and C-F stretching regions, as well as the fingerprint region for patterns unique to each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the fluorinated phenol isomer in a UV-transparent solvent (e.g., methylcyclohexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Absorption Spectroscopy : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

  • Fluorescence Spectroscopy : To obtain a fluorescence spectrum, excite the sample at a wavelength near its absorption maximum and scan the emission wavelengths. The Stokes shift is the difference in wavelength between the absorption and emission maxima.[9]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct infusion.

  • Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. While positional isomers can be difficult to distinguish by mass spectrometry alone, subtle differences in fragment ion abundances may be observable.[11]

Experimental Workflow

The logical flow for a comprehensive spectroscopic comparison of fluorinated phenol isomers is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Fluorinated Phenol Isomers (2-F, 3-F, 4-F) NMR NMR Spectroscopy (¹H, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy (Absorption & Fluorescence) Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_NMR Analyze Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Analyze Vibrational Modes (O-H, C-F stretches) IR->Data_IR Data_UV Analyze λ_max & Stokes Shift UV_Vis->Data_UV Data_MS Analyze Fragmentation Patterns MS->Data_MS Comparison Comparative Analysis of Spectroscopic Data Data_NMR->Comparison Data_IR->Comparison Data_UV->Comparison Data_MS->Comparison Conclusion Isomer Identification & Characterization Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison and identification of fluorinated phenol isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the isomers of fluorinated phenol. This guide provides the foundational data and methodologies to support such investigations, ultimately aiding in the advancement of drug discovery and materials science.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and safety profile of the target molecule. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 3-Fluoro-5-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. We present detailed experimental protocols and comparative data to facilitate informed decisions on method selection for quality control and characterization.

Comparative Analysis of Purity Assessment Techniques

An orthogonal approach, utilizing multiple analytical techniques that rely on different physicochemical principles, is the gold standard for a comprehensive purity assessment.[1] This ensures that a wide range of potential impurities, including starting materials, by-products, isomers, and residual solvents, are detected and quantified. The table below summarizes the primary quantitative methods for assessing the purity of this compound.

Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[2]Quantitative purity (% area), presence of non-volatile impurities.[1]High sensitivity, excellent for quantitative analysis, widely available.[3]Requires a chromophore, may not detect impurities that do not absorb UV light.95.0 - 99.9
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.[4]Identification and quantification of volatile impurities, confirmation of molecular weight.[5]High separation efficiency for volatile compounds, provides structural information of impurities.[6]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds like phenols.[4]95.0 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute purity determination against a certified reference standard, structural confirmation.Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself.Lower sensitivity than chromatographic methods, potential for peak overlap.98.0 - 100.0
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[7]Purity determination based on melting point depression.[8]Provides a measure of absolute purity, requires small sample amounts.[9]Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or compounds that decompose upon melting.[10]98.5 - 100.0

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessments. Below are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for determining the chromatographic purity by calculating the percentage area of the main peak relative to the total area of all observed peaks.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for phenols.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[11]

    • Solvent B: Acetonitrile.[11]

  • Gradient Elution: A typical gradient would start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar compounds. For example, 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the phenol functional group).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities. For polar analytes like phenols, derivatization is often employed to improve peak shape and thermal stability.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-500 amu.

  • Data Analysis: Identify the main peak corresponding to the derivatized this compound based on its retention time and mass spectrum.[12] Purity is determined by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. Impurities can be identified by comparing their mass spectra to library databases.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons being quantified).

    • A 90° pulse angle.

    • At least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Differential Scanning Calorimetry (DSC)

DSC determines purity by analyzing the melting point depression caused by impurities, based on the van't Hoff equation.[10]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Heat the sample under a nitrogen atmosphere.

    • Heating rate: A slow heating rate, typically 0.5-2 °C/min, is used to ensure thermal equilibrium.[9]

    • Temperature range: The scan should start well below the expected melting point and extend beyond the completion of the melting endotherm.

  • Data Analysis: The instrument software calculates the purity based on the shape of the melting peak. The analysis is typically valid for purities above 98.5 mol%.[10] It is important that the compound does not decompose during melting.

Visualizing the Purity Assessment Process

To ensure a comprehensive and reliable purity determination, a structured workflow is essential. The following diagrams illustrate a typical workflow for purity assessment and a decision-making process for selecting the appropriate analytical techniques.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Isolation cluster_qualitative Qualitative & Structural Confirmation cluster_quantitative Quantitative Purity Determination cluster_final Final Assessment SynthesizedProduct Synthesized This compound NMR_Spec ¹H and ¹⁹F NMR Spectroscopy SynthesizedProduct->NMR_Spec LCMS LC-MS Analysis SynthesizedProduct->LCMS HPLC HPLC-UV (Chromatographic Purity) NMR_Spec->HPLC LCMS->HPLC FinalPurity Final Purity Statement (e.g., >99.5%) HPLC->FinalPurity GCMS GC-MS (Volatile Impurities) GCMS->FinalPurity qNMR qNMR (Absolute Purity) qNMR->FinalPurity DSC DSC (Crystalline Purity) DSC->FinalPurity

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

TechniqueSelection Start Assess Sample Properties IsVolatile Are volatile impurities a primary concern? Start->IsVolatile IsCrystalline Is the sample a crystalline solid? IsVolatile->IsCrystalline No UseGCMS Employ GC-MS IsVolatile->UseGCMS Yes NeedAbsolute Is absolute purity (primary method) required? IsCrystalline->NeedAbsolute No UseDSC Employ DSC IsCrystalline->UseDSC Yes UseqNMR Employ qNMR NeedAbsolute->UseqNMR Yes UseHPLC Employ HPLC-UV as the primary quantitative method NeedAbsolute->UseHPLC No UseGCMS->IsCrystalline UseDSC->NeedAbsolute UseqNMR->UseHPLC

Caption: Decision tree for selecting purity assessment techniques.

References

Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)phenol Derivatives: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The 3-Fluoro-5-(trifluoromethyl)phenol moiety, in particular, represents a privileged scaffold in medicinal chemistry. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of derivatives based on this core structure, supported by available experimental data and detailed methodologies to aid in the assessment of compound selectivity.

Understanding the Landscape: Physicochemical Properties and Cross-Reactivity

The this compound scaffold possesses a unique combination of features that influence its biological activity. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This can lead to enhanced interactions with biological targets but also introduces the potential for promiscuous binding to multiple receptors or enzymes.

Case Study: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide Derivatives

While direct cross-reactivity studies on a broad panel of targets for this compound derivatives are limited in the public domain, a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues provides valuable insights into their potential for enzyme inhibition.[1][2] These compounds, which feature a structurally related bis(trifluoromethyl)phenyl group, were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the nervous system.

Quantitative Data Summary

The inhibitory activities of a selection of these derivatives are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAcetylcholinesterase (AChE)18.2 - 196.6
Butyrylcholinesterase (BuChE)9.2 - 196.2
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAcetylcholinesterase (AChE)> N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
Butyrylcholinesterase (BuChE)> N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphiteButyrylcholinesterase (BuChE)2.4

Data sourced from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues.[1][2][3]

These findings indicate that derivatives of this scaffold can exhibit moderate to potent inhibition of both AChE and BuChE. The variation in IC50 values across the different analogues highlights the influence of substituent positioning on inhibitory activity and selectivity. For instance, the phosphorus-based ester derivative showed significantly improved potency against BuChE.[4][5]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity.[6][7][8]

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.[6][7]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BuChE enzyme solution

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: Prepare wells for blank (buffer, DTNB, substrate), control (buffer, enzyme, DTNB, solvent), and test samples (buffer, enzyme, DTNB, test compound).

  • Pre-incubation: Add buffer, enzyme solution, DTNB, and test compound or solvent to the respective wells. Mix and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 3-10 minutes) with readings taken at regular intervals (e.g., every 10-60 seconds).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition for each test compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following workflow diagram is presented.

Cholinesterase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - Substrate (ATCI/BTCI) - Enzyme Solution - Test Compounds plate_setup Plate Setup in 96-well plate: - Blanks - Controls - Test Samples reagents->plate_setup preincubation Pre-incubation with Enzyme and Inhibitor plate_setup->preincubation reaction_start Initiate Reaction with Substrate preincubation->reaction_start measurement Kinetic Measurement at 412 nm reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50 Values inhibition_calc->ic50_calc

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Logical Framework for Cross-Reactivity Assessment

A systematic approach is essential for evaluating the cross-reactivity of a compound series. The following diagram illustrates a logical framework for this process.

Cross-Reactivity Assessment Framework start Synthesize this compound Derivative Library primary_screen Primary Screening against Intended Target start->primary_screen secondary_screen Secondary Screening: Panel of Off-Targets (e.g., Receptors, Enzymes, Ion Channels) primary_screen->secondary_screen Active Compounds hit_validation Hit Validation and Dose-Response Studies secondary_screen->hit_validation Identified Hits sar_analysis Structure-Activity Relationship (SAR) and Selectivity Profiling hit_validation->sar_analysis lead_optimization Lead Optimization for Improved Selectivity sar_analysis->lead_optimization

Caption: A logical workflow for assessing the cross-reactivity of a chemical series.

Conclusion and Future Directions

The available data, exemplified by the cholinesterase inhibition study, suggests that derivatives of the this compound scaffold can interact with biological targets beyond their intended design. This underscores the importance of comprehensive cross-reactivity profiling early in the drug discovery process.

Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to screen their own this compound derivatives against a broad panel of relevant off-targets. This should include, but not be limited to, other enzymes, G-protein coupled receptors (GPCRs), ion channels (such as the hERG channel), and nuclear receptors. Such systematic screening will provide a clearer understanding of the selectivity profile of these promising compounds and guide the development of safer and more effective therapeutic agents. The strategic modification of substituents on the phenol ring will be a key strategy in mitigating off-target effects while retaining desired on-target potency.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-Fluoro-5-(trifluoromethyl)phenol, ensuring the protection of laboratory personnel and the environment.

The proper disposal of this compound is crucial due to its hazardous properties. This chemical is classified as toxic if swallowed, in contact with skin, or inhaled, causes severe skin burns and eye damage, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects. Adherence to strict disposal protocols is essential to mitigate these risks.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and potential contact with the corrosive substance.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact with the toxic and corrosive chemical.
Protective Clothing A chemical-resistant and flame-retardant lab coat.[3]Shields the body from accidental spills and contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[4] If aerosols or dust may be generated, a certified respirator is necessary.[3]Minimizes the risk of inhaling toxic fumes.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]

  • Segregation of Waste :

    • Solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials, should be collected in a dedicated, leak-proof container labeled as "Halogenated Organic Waste - Solid".[3][8][9]

    • Liquid waste, including solutions containing this compound, must be collected in a separate, shatter-proof container clearly labeled "Halogenated Organic Waste - Liquid".[3][4]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams.[3][4]

  • Container Management :

    • Use containers made of a compatible material that will not react with the chemical.[10]

    • All waste containers must be kept tightly closed except when waste is being added.[3][5][10]

    • Ensure containers are stored in a designated and well-ventilated satellite accumulation area.[10][11]

  • Labeling :

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste".[3][11]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3][5][11] The Safety Data Sheet (SDS) explicitly states to dispose of the contents and container at an approved waste disposal plant.[2]

In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand, and collect it into a sealed container for disposal as hazardous waste.[8][9]

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves, tips) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in Labeled 'Halogenated Organic Waste - Solid' Container C->E F Collect in Labeled 'Halogenated Organic Waste - Liquid' Container D->F G Keep Containers Tightly Closed E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Disposal Company H->I

References

Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Fluoro-5-(trifluoromethyl)phenol. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. The following information is based on best practices for handling halogenated phenols and similar trifluoromethyl-substituted phenolic compounds.

I. Personal Protective Equipment (PPE)

Due to the potential for severe skin and eye damage, as well as toxicity, stringent personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles and a face shield are required to protect against splashes.[1]
Hand Protection Chemical-Resistant GlovesFor incidental contact with dilute solutions (<10%), double-gloving with nitrile or thicker (8mil) nitrile gloves is recommended.[2] For direct handling or splash risk, more robust gloves like butyl rubber or neoprene should be used.[1][3] Always inspect gloves for integrity before use and change them immediately if contaminated.[4]
Body Protection Laboratory Coat & ApronA flame-retardant and chemical-resistant lab coat must be worn.[1] For potential splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[2]
Foot Protection Closed-Toed ShoesSubstantial, closed-toed shoes are required to protect against spills. Street shoes are not permitted.[4]
Respiratory Protection Chemical Fume HoodAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][4] If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]

II. Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][4] Some sources recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush for phenol exposure.[1][5][6] Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4][7] Rinse the mouth with water and seek immediate medical advice.[8][9]

An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[2]

III. Operational Plan: Step-by-Step Handling

A systematic approach to handling ensures safety at every stage.

  • Preparation :

    • Designate a specific work area within a certified chemical fume hood.[4]

    • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[2][4]

    • Assemble and inspect all required PPE as detailed in the table above.[4]

    • Bring all necessary chemicals, reagents, and laboratory equipment into the fume hood.[4]

  • Handling :

    • Don all required personal protective equipment before opening the chemical container.[4]

    • Perform all manipulations and transfers of the chemical within the fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with the chemical. Use appropriate laboratory equipment for all transfers.[4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

    • Keep away from heat, sparks, and open flames.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

    • The storage area should be clearly labeled, and access restricted to authorized personnel.[1]

IV. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[2]

    • Use a dedicated, properly labeled, and chemically compatible container for collecting waste. The container should be kept closed when not in use.[11]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Toxic," "Corrosive").[11]

  • Waste Segregation :

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled container from liquid waste.

    • Do not mix halogenated organic waste with non-halogenated waste.[12]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11][12]

    • Do not pour this compound or its solutions down the drain.[1]

V. Spill Management Workflow

In the event of a spill, a clear and immediate response is critical to containment and safety.

Spill_Management_Workflow Workflow for Chemical Spill Management cluster_Immediate_Actions Immediate Actions cluster_Response_Decision Response Decision cluster_Professional_Response Professional Response cluster_Trained_Personnel_Response Trained Personnel Response (Small Spill) Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess the Spill Size and Risk Alert->Assess Decision Spill is Large or You are Not Trained? Assess->Decision Contact_EHS Contact Emergency Response Team / EHS Decision->Contact_EHS Yes Don_PPE Don Appropriate PPE Decision->Don_PPE No Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Surface Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for the safe management of a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.